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  • Product: 6-(2-Hydroxyphenyl)nicotinic acid
  • CAS: 1033845-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(2-Hydroxyphenyl)nicotinic Acid: Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(2-Hydroxyphenyl)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Hydroxyphenyl)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring linked to a phenolic group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, offering valuable insights for researchers in the field.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to ascertain its precise structure and identity.

Molecular Structure:

Chemical Structure of 6-(2-Hydroxyphenyl)nicotinic acid

IdentifierValue
IUPAC Name 6-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
CAS Number 31676-66-1
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol

It is important to note a discrepancy in some databases which incorrectly list the molecular formula as C₁₂H₈ClNO₂ for the given CAS number. The correct formula, based on the compound's name and structure, is C₁₂H₉NO₃.

Synthesis Strategies

The synthesis of 6-(2-Hydroxyphenyl)nicotinic acid can be approached through several modern organic chemistry reactions. A prevalent and effective method involves the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Starting Materials: - 6-Chloronicotinic acid ester - 2-Hydroxyphenylboronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate 6-(2-Hydroxyphenyl)nicotinic acid ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (Acid or Base catalyzed) Intermediate->Hydrolysis Product 6-(2-Hydroxyphenyl)nicotinic acid Hydrolysis->Product

General Synthetic Workflow

Experimental Protocol: Suzuki-Miyaura Coupling and Subsequent Hydrolysis

This protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and substrate batches.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a round-bottom flask, combine methyl 6-chloronicotinate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable ligand like triphenylphosphine (0.04 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, methyl 6-(2-hydroxyphenyl)nicotinate, by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the purified methyl 6-(2-hydroxyphenyl)nicotinate from Step 1 in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Hydrolysis: Add an aqueous solution of a base (e.g., LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(2-hydroxyphenyl)nicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-(2-hydroxyphenyl)nicotinic acid is not extensively available in the public domain, we can infer some properties based on its structural similarity to nicotinic acid and other substituted pyridines.

PropertyPredicted/Inferred ValueRationale/Reference Compound Data
Melting Point Expected to be a solid with a relatively high melting point, likely >200 °CNicotinic acid has a melting point of 237 °C[1]. The additional phenyl and hydroxyl groups may influence crystal packing and melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF, and in aqueous base.Nicotinic acid is soluble in water (18 g/L)[1]. The hydrophobic phenyl group in the target molecule is expected to decrease aqueous solubility.
pKa Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 2-3).Nicotinic acid has pKa values of 2.0 and 4.85[1]. The electronic effects of the 2-hydroxyphenyl substituent may slightly alter these values.

Experimental Determination of Physicochemical Properties:

  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Can be determined by the shake-flask method in various solvents (water, ethanol, DMSO, etc.) followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.

  • pKa: Determined by potentiometric titration or UV-spectrophotometric methods.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts will be influenced by the electronic nature of the substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift (around 165-175 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • A sharp O-H stretch from the phenolic group (around 3200-3600 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for 6-(2-Hydroxyphenyl)nicotinic acid (C₁₂H₉NO₃) would be at an m/z of 215.06.

Potential Biological and Pharmacological Relevance

While specific biological activity data for 6-(2-hydroxyphenyl)nicotinic acid is limited, the broader class of nicotinic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

  • Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

  • Antibacterial and Antifungal Activity: The nicotinic acid scaffold has been utilized in the synthesis of compounds with significant antimicrobial effects.[3][4]

  • Cardiovascular Effects: Nicotinic acid itself is a well-known lipid-lowering agent used in the treatment of hyperlipidemia.[1]

The presence of the 2-hydroxyphenyl substituent on the nicotinic acid core of the target molecule could modulate its biological activity and selectivity towards various targets. Further research is warranted to explore the specific pharmacological profile of this compound.

Biological_Relevance Compound 6-(2-Hydroxyphenyl)nicotinic Acid Potential_Targets Potential Biological Targets (e.g., COX enzymes, bacterial enzymes) Compound->Potential_Targets Interacts with Pharmacological_Effects Potential Pharmacological Effects - Anti-inflammatory - Antimicrobial - Cardiovascular Potential_Targets->Pharmacological_Effects Leads to Drug_Discovery Drug Discovery & Development Pharmacological_Effects->Drug_Discovery Application in

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Exploratory

An In-depth Technical Guide to 6-(2-Hydroxyphenyl)nicotinic Acid Structural Analogues and Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-(2-hydroxyphenyl)nicotinic acid structural analogues and derivatives, a class of compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2-hydroxyphenyl)nicotinic acid structural analogues and derivatives, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. We will delve into the synthetic strategies for accessing these molecules, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR).

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives have long been recognized for their diverse pharmacological activities.[1] While nicotinic acid itself is a well-known lipid-lowering agent, structural modifications to the pyridine core have unlocked a wealth of new therapeutic possibilities.[2] The introduction of an aryl group at the 6-position of the nicotinic acid scaffold has been a particularly fruitful strategy, leading to the discovery of potent anti-inflammatory agents. The 6-(2-hydroxyphenyl)nicotinic acid core, with its characteristic biaryl structure and the presence of a phenolic hydroxyl group, presents a key pharmacophore for further exploration and optimization in drug discovery programs.

This guide will serve as a practical resource for researchers aiming to design, synthesize, and evaluate novel 6-(2-hydroxyphenyl)nicotinic acid analogues and derivatives with enhanced efficacy and desirable pharmacological profiles.

Synthetic Strategies: Accessing the 6-Aryl Nicotinic Acid Scaffold

The construction of the 6-aryl nicotinic acid core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology.[3] This reaction offers a robust and versatile approach for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Key Synthetic Intermediate: Methyl 6-(2-hydroxyphenyl)nicotinate

A versatile starting point for the synthesis of a wide range of derivatives is the methyl ester, methyl 6-(2-hydroxyphenyl)nicotinate.[3] Its synthesis via the Suzuki-Miyaura coupling is a common and effective strategy.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent Methyl 6-chloronicotinate Methyl 6-chloronicotinate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Methyl 6-chloronicotinate->Suzuki-Miyaura Coupling Aryl halide 2-Hydroxyphenylboronic acid 2-Hydroxyphenylboronic acid 2-Hydroxyphenylboronic acid->Suzuki-Miyaura Coupling Boronic acid Pd catalyst (e.g., Pd(PPh3)4) Pd catalyst (e.g., Pd(PPh3)4) Pd catalyst (e.g., Pd(PPh3)4)->Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura Coupling Toluene/Water Toluene/Water Toluene/Water->Suzuki-Miyaura Coupling Methyl 6-(2-hydroxyphenyl)nicotinate Methyl 6-(2-hydroxyphenyl)nicotinate Suzuki-Miyaura Coupling->Methyl 6-(2-hydroxyphenyl)nicotinate Product

Caption: Suzuki-Miyaura coupling for the synthesis of the key intermediate.

Experimental Protocol: Synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.[4][5][6]

Materials:

  • Methyl 6-chloronicotinate

  • 2-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 6-chloronicotinate (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-(2-hydroxyphenyl)nicotinate.

Purification and Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.[7][8]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Evaluation: Assessing Anti-inflammatory Activity

The anti-inflammatory potential of novel 6-(2-hydroxyphenyl)nicotinic acid derivatives is typically assessed through a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Screening

G cluster_assays In Vitro Assays Test Compound Test Compound RAW 264.7 Macrophages RAW 264.7 Macrophages Test Compound->RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation MTT Assay MTT Assay LPS Stimulation->MTT Assay Assess Cytotoxicity Griess Assay Griess Assay LPS Stimulation->Griess Assay Measure NO Production ELISA ELISA LPS Stimulation->ELISA Quantify Cytokines (TNF-α, IL-6) Determine IC50 Determine IC50 MTT Assay->Determine IC50 Griess Assay->Determine IC50 ELISA->Determine IC50

Caption: A typical workflow for in vitro anti-inflammatory screening.

This assay determines the cytotoxicity of the synthesized compounds.[9][10]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 24 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the production of nitric oxide (NO), a key inflammatory mediator.[11][12][13][14][15]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

This assay quantifies the levels of key pro-inflammatory cytokines.[16][17][18][19][20]

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from LPS-stimulated RAW 264.7 cells (treated with test compounds)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kits.

  • Typically, the assay involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

  • The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

In Vivo Anti-inflammatory Evaluation

This is a classic in vivo model of acute inflammation.[21][22][23]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Administer the test compounds and reference drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-(2-hydroxyphenyl)nicotinic acid scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective anti-inflammatory agents.

Key Structural Modifications and Their Impact on Activity
  • Substitution on the Phenyl Ring: The position and nature of substituents on the 2-hydroxyphenyl ring can significantly influence activity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.

  • Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid at the 3-position of the pyridine ring can lead to prodrugs with altered pharmacokinetic properties or derivatives with different biological activities.

  • Substitution on the Pyridine Ring: Introduction of substituents at other positions on the pyridine ring can fine-tune the molecule's properties. For instance, a methyl group at the 2-position has been shown to be beneficial in some cases.

Hypothetical SAR Data for 6-(2-Hydroxyphenyl)nicotinic Acid Analogues
Compound IDR1 (Phenyl Ring Substitution)R2 (Pyridine Ring Modification)In Vitro NO Inhibition IC₅₀ (µM)In Vivo Edema Inhibition (%)
1 H-COOH15.245
2 4-Fluoro-COOH8.562
3 4-Methoxy-COOH12.151
4 4-Chloro-COOH9.858
5 H-COOCH₃25.630
6 H-CONH₂18.940

From this hypothetical data, one might infer that a fluoro or chloro substituent at the 4-position of the phenyl ring enhances anti-inflammatory activity, while modification of the carboxylic acid group tends to decrease potency.

Conclusion and Future Directions

The 6-(2-hydroxyphenyl)nicotinic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic methodologies outlined in this guide provide a clear path to access a variety of analogues and derivatives. The detailed protocols for in vitro and in vivo biological evaluation offer a robust framework for assessing their therapeutic potential.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the phenyl and pyridine rings to further optimize potency and selectivity.

  • Investigating the mechanism of action in more detail, including the identification of specific molecular targets.

  • Evaluating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

By systematically applying the principles and protocols described in this guide, researchers can contribute to the development of new and effective treatments for inflammatory diseases.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Retrieved from [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2017, 4581253.
  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io. [Link]

  • Kamal, A., et al. (2011). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 164(6), 1755–1768.
  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dojindo Molecular Technologies. (2014). NO₂⁻/NO₃⁻ Assay Kit-C II (Colorimetric) - Griess Reagent Kit - Technical Manual. Retrieved from [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 8(8), 623-631.
  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • Hisada, A., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 9-13.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • YouTube. (2019, February 16). How to: Suzuki Miyaura Coupling. Retrieved from [Link]

  • Froehner, S. C., et al. (1977). Purification and characterization of nicotinic acetylcholine receptors from muscle. The Journal of Biological Chemistry, 252(23), 8589–8596.
  • Whiting, P. J., & Lindstrom, J. M. (1986). Purification and characterization of a nicotinic acetylcholine receptor from chick brain. Biochemistry, 25(8), 2082–2093.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Brandsch, R., & Decker, K. (1980). Purification of the flavoproteins 6-hydroxy-D- and 6-hydroxy-L-nicotine oxidase using hydrophobic affinity chromatography. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(11), 1677–1685.
  • Patel, S. K., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Research Journal of Chemical Sciences, 5(5), 20-26.

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Foundational

Strategic Whitepaper: Unlocking the Pharmacological Potential of Hydroxyphenyl-Nicotinic Acid Scaffolds

Executive Summary The fusion of a pyridine-3-carboxylic acid (nicotinic acid) core with a hydroxyphenyl moiety yields a highly tunable, multi-target pharmacophore. Hydroxyphenyl-nicotinic acids and their derivatives—rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of a pyridine-3-carboxylic acid (nicotinic acid) core with a hydroxyphenyl moiety yields a highly tunable, multi-target pharmacophore. Hydroxyphenyl-nicotinic acids and their derivatives—ranging from Schiff bases to fluorinated analogs—exhibit a broad spectrum of biological activities. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind their efficacy as thrombopoietin (TPO) receptor agonists, antimicrobial chelators, and NAD+ competitive inhibitors, culminating in self-validating experimental protocols for preclinical evaluation.

Hematopoietic Modulation: Small Molecule TPO Mimetics

Thrombocytopenia, characterized by dangerously low platelet counts, is a critical complication of chemotherapy and immune disorders. While recombinant human TPO effectively stimulates megakaryocytopoiesis, it carries the risk of inducing neutralizing autoantibodies.

Hydroxyphenyl-nicotinic acid derivatives, specifically compounds like 5-(3-amino-2-hydroxyphenyl)nicotinic acid , have been identified as potent, non-peptide TPO receptor (c-Mpl) agonists[1]. Unlike endogenous TPO, which binds to the extracellular domain of the receptor, these small molecules interact with the transmembrane domain. This interaction induces a conformational change that triggers the homodimerization of the receptor, subsequently activating the JAK2/STAT signaling cascade[2].

TPO_Signaling Ligand Hydroxyphenyl-Nicotinic Acid Derivative TPOR TPO Receptor (c-Mpl) Ligand->TPOR Agonism JAK2 JAK2 Activation TPOR->JAK2 Conformational Change STAT STAT3/5 Phosphorylation JAK2->STAT Phosphorylation Nucleus Gene Transcription (Megakaryocytopoiesis) STAT->Nucleus Translocation

TPO receptor activation and downstream JAK/STAT signaling by hydroxyphenyl-nicotinic acid mimetics.

Antimicrobial Efficacy via Transition Metal Chelation

The rise of antimicrobial resistance (AMR) necessitates novel structural classes. Schiff bases and hydrazones derived from hydroxyphenyl-nicotinic acids (e.g., 2-((2-hydroxybenzylidene)amino)nicotinic acid) exhibit intrinsic antimicrobial properties[3]. However, their biological activity is exponentially amplified upon coordination with transition metals like Cobalt (II) or Copper (II)[4].

The Causality of Chelation: According to Tweedy's chelation theory, the coordination of the metal ion with the azomethine nitrogen and phenolic oxygen of the ligand reduces the polarity of the metal ion. This occurs because the positive charge of the metal is partially shared with the donor atoms, leading to electron delocalization over the chelate ring. The resulting increase in lipophilicity enhances the complex's ability to permeate the lipid bilayer of bacterial cell walls, where it disrupts enzymatic activity and induces cell death[3].

Chelation_Workflow SchiffBase Schiff Base Ligand (Hydroxyphenyl-Nicotinic) Complex Metal Chelate Complex SchiffBase->Complex Coordination Metal Transition Metal Ion (e.g., Co2+, Cu2+) Metal->Complex Lipid Increased Lipophilicity Complex->Lipid Tweedy's Chelation Theory Penetration Bacterial Cell Wall Penetration Lipid->Penetration Death Enzyme Inhibition & Cell Death Penetration->Death

Mechanism of enhanced antimicrobial efficacy via transition metal chelation and lipophilicity.

Quantitative Antimicrobial Data Summary

The following table synthesizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) improvements observed when transitioning from a free hydroxyphenyl-nicotinic Schiff base to a Co(II) complex.

Compound / ComplexTarget OrganismMIC (µg/mL)MBC (µg/mL)Fold Improvement (MIC)
Free Schiff Base LigandEscherichia coli2.12.8-
Co(II) Ligand ComplexEscherichia coli1.21.51.75x
Free Schiff Base LigandBacillus subtilis1.51.8-
Co(II) Ligand ComplexBacillus subtilis0.81.11.87x
Free Schiff Base LigandPseudomonas aeruginosa1.82.4-

(Data synthesized from coordinated Schiff base evaluations[3])

NAD+ Competitive Inhibition and Radiopharmaceutical Potential

The nicotinic acid moiety shares a profound structural homology with nicotinamide adenine dinucleotide (NAD+), a ubiquitous coenzyme in cellular redox reactions. Derivatives such as 4-(5-fluoro-2-hydroxyphenyl)nicotinic acid (4-FHPN) can act as competitive inhibitors, binding to the active sites of NAD+-dependent oxidoreductases[5].

Furthermore, the integration of a fluorine atom onto the hydroxyphenyl ring not only modulates the pKa and hydrogen-bonding capacity of the adjacent hydroxyl group but also opens a direct vector for radiopharmaceutical development. By substituting the stable fluorine with the positron-emitting 18 F isotope, 4-FHPN derivatives can be translated into Positron Emission Tomography (PET) imaging agents to map NAD+ enzymatic activity in vivo[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, incorporating specific readouts and internal controls to definitively prove the mechanisms discussed above.

Protocol A: In Vitro TPO Agonism (Megakaryocyte Proliferation Assay)

Objective: Validate the TPO-mimetic activity of 5-(3-amino-2-hydroxyphenyl)nicotinic acid using a highly specific engineered cell line. Causality: We utilize Ba/F3 cells (a murine interleukin-3 dependent pro-B cell line) stably transfected with the human TPO receptor (hTPOR). Because wild-type Ba/F3 cells lack hTPOR, comparing transfected vs. non-transfected cells isolates the compound's specific receptor agonism from generalized cytotoxicity or off-target mitogenesis.

  • Cell Preparation: Wash Ba/F3-hTPOR and wild-type Ba/F3 cells three times in RPMI-1640 medium (without IL-3) to remove residual growth factors.

  • Plating: Seed cells at 2×104 cells/well in a 96-well opaque microplate.

  • Compound Dosing: Administer the hydroxyphenyl-nicotinic acid derivative in a 10-point dose-response curve (ranging from 1 nM to 10 µM, 0.1% DMSO final concentration). Include recombinant human TPO (rhTPO) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Quantification: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, which strictly correlates with the number of metabolically active, proliferating cells.

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Objective: Determine the antimicrobial efficacy of Co(II)-hydroxyphenyl-nicotinic acid complexes. Causality: Standard optical density (OD600) readings can be confounded by the inherent color or precipitation of metal complexes. Utilizing Resazurin—an oxidation-reduction indicator—bypasses this. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric/fluorometric endpoint for viability.

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in MH broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the metal complex and the free ligand (concentration range: 0.5 to 64 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

References

  • US7452874B2 - Thrombopoietin mimetics Google Patents URL
  • US7473686B2 - Thrombopoietin mimetics Google Patents URL
  • Ajol File Journals - Synthesis and Antimicrobial Activity of Schiff Bases Scribd URL:[Link]

Sources

Exploratory

Engineering Substituted Nicotinic Acid Compounds: A Technical Guide to Synthesis, Receptor Pharmacology, and Therapeutic Applications

Executive Summary Nicotinic acid (niacin, Vitamin B3) is a foundational biomolecule and a classic antidyslipidemic agent. However, its clinical utility is severely hampered by its primary adverse effect: intense cutaneou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin, Vitamin B3) is a foundational biomolecule and a classic antidyslipidemic agent. However, its clinical utility is severely hampered by its primary adverse effect: intense cutaneous vasodilation, commonly known as flushing[1]. The discovery of its cognate receptor, GPR109A (HCAR2), catalyzed a paradigm shift in medicinal chemistry[2]. By engineering substituted nicotinic acid compounds , researchers can now selectively modulate receptor signaling to decouple the therapeutic anti-lipolytic and anti-inflammatory effects from the adverse flushing pathways[1][3].

Beyond lipid management, the electron-deficient pyridine core of nicotinic acid serves as a versatile scaffold for synthesizing potent analgesic agents, antimicrobial compounds, and specific enzyme inhibitors[4][5]. This whitepaper provides an in-depth technical analysis of the structural modifications, synthetic methodologies, and pharmacological profiling required to develop next-generation substituted nicotinic acid therapeutics.

Receptor Pharmacology: The Mechanics of Biased Agonism

To understand the design of substituted nicotinic acids, one must first dissect the signaling architecture of the GPR109A receptor. GPR109A is a G-protein-coupled receptor (GPCR) predominantly expressed on adipocytes and immune cells (such as macrophages and neutrophils)[6].

When a standard agonist like unsubstituted nicotinic acid binds to GPR109A, it triggers a bifurcated signaling cascade:

  • The Therapeutic Pathway (G i​ /G o​ Coupling): The receptor acts as a guanine nucleotide exchange factor (GEF), activating G i​ proteins. This inhibits adenylate cyclase, leading to a rapid decrease in intracellular cAMP. In adipocytes, lowered cAMP suppresses protein kinase A (PKA) and hormone-sensitive lipase, resulting in a profound anti-lipolytic effect[2].

  • The Adverse Pathway ( β -Arrestin Recruitment): Concurrently, the activated receptor is phosphorylated, recruiting β -arrestin. In epidermal Langerhans cells, this β -arrestin scaffold triggers the release of prostaglandins (PGD2 and PGE2), which act on local capillaries to cause severe flushing[1].

The central objective in synthesizing substituted nicotinic acid derivatives is to achieve biased agonism —creating ligands that selectively stabilize the receptor conformation favoring G i​ coupling while sterically or electronically hindering the conformation required for β -arrestin recruitment[1].

GPR109A_Signaling SNA Substituted Nicotinic Acid (Biased Agonist) GPR109A GPR109A Receptor (HCAR2) SNA->GPR109A Binds Gi Gi Protein Activation GPR109A->Gi Primary Pathway B_Arrestin Beta-Arrestin Recruitment (Blocked by Biased Agonists) GPR109A->B_Arrestin Secondary Pathway (Avoided) cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) Gi->cAMP Lipolysis Anti-lipolytic & Anti-inflammatory Efficacy cAMP->Lipolysis Flushing Cutaneous Vasodilation (Flushing Side Effect) B_Arrestin->Flushing

Figure 1: Bifurcated GPR109A signaling pathway demonstrating the mechanism of biased agonism.

Synthetic Methodologies for Core Substitution

The pyridine ring of nicotinic acid is electron-deficient, making it an excellent platform for functionalization. Depending on the target position (C2, C5, or C6), different synthetic strategies are employed. For instance, 6-substituted analogs are often synthesized via Nucleophilic Aromatic Substitution (S N​ Ar) utilizing the electrophilic nature of the core[5]. Conversely, 5-substituted analogs frequently rely on transition-metal-catalyzed cross-coupling[7].

Protocol 1: Chemo-Catalytic Synthesis of 5-Substituted Nicotinic Acids

This protocol details the synthesis of 5-alkyl/aryl nicotinic acids utilizing a Sonogashira coupling approach, a standard in generating novel GPR109A and NAADP receptor ligands[7].

Step 1: Esterification of the Starting Material

  • Action: React 5-bromonicotinic acid with ethanol and a catalytic amount of sulfuric acid to yield 5-bromonicotinic acid ethyl ester.

  • Causality: Free carboxylic acids can poison palladium catalysts or participate in unwanted side reactions. Masking the acid as an ethyl ester ensures strict chemoselectivity during the subsequent cross-coupling phase.

Step 2: Sonogashira Cross-Coupling

  • Action: Combine the ester with a terminal alkyne (e.g., phenylacetylene) in the presence of Pd(OAc) 2​ , triphenylphosphine, CuI, and an amine base.

  • Causality: This creates a synergistic bimetallic catalytic cycle. CuI activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate undergoes transmetalation with the oxidative addition complex of the Pd-aryl species, drastically lowering the activation energy required for C-C bond formation[7].

Step 3: Catalytic Hydrogenation

  • Action: Reduce the resulting alkynyl intermediate using Pd/C under an H 2​ atmosphere.

  • Causality: Alkynes are structurally rigid and can be metabolically unstable. Reducing the triple bond to an alkane provides the necessary conformational flexibility for the substituent to optimally fit into the hydrophobic pockets of the target receptor.

Step 4: Saponification

  • Action: Hydrolyze the ester using NaOH, followed by an acidic workup (HCl) to precipitate the product.

  • Causality: The ester is an inactive prodrug form in vitro. Hydrolyzing it yields the free carboxylic acid, which is an absolute pharmacophoric requirement for anchoring to the highly conserved Arginine residue within the GPR109A binding pocket[5].

Synthesis_Workflow Start 5-Bromonicotinic Acid Ethyl Ester Coupling Sonogashira Coupling Pd(OAc)2, CuI Start->Coupling Alkynyl Alkynyl Intermediate Coupling->Alkynyl Reduction Hydrogenation Pd/C, H2 Alkynyl->Reduction Alkyl Alkyl Intermediate Reduction->Alkyl Hydrolysis Saponification NaOH, then HCl Alkyl->Hydrolysis Product 5-Substituted Nicotinic Acid Hydrolysis->Product

Figure 2: Step-by-step synthetic workflow for generating 5-substituted nicotinic acid derivatives.

Experimental Validation: Profiling Biased Agonism

To validate the efficacy and safety profile of synthesized derivatives, a robust, self-validating in vitro screening system is required.

Protocol 2: In Vitro GPR109A Biased Agonism Assay

This protocol isolates the G i​ pathway from the β -arrestin pathway to identify non-flushing drug candidates[1].

Step 1: Cell Line Preparation & Baseline Establishment

  • Action: Culture CHO-K1 cells stably transfected with human GPR109A.

  • Causality: Wild-type CHO cells lack endogenous GPR109A. Using a stably transfected line ensures that any measured signal is strictly a result of the target receptor, eliminating background noise and preventing false positives from off-target GPCR activation.

Step 2: cAMP Accumulation Assay (Efficacy Check)

  • Action: Pre-stimulate the cells with Forskolin (10 μ M) to elevate baseline cAMP. Introduce the substituted nicotinic acid compound and measure cAMP reduction using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Causality: Because GPR109A is G i​ -coupled, its activation decreases cAMP. Without Forskolin pre-stimulation, baseline cAMP is too low to detect a meaningful drop. This step confirms the compound's anti-lipolytic therapeutic potential.

Step 3: β -Arrestin Recruitment Assay (Safety Check)

  • Action: Utilize an enzyme complementation assay (e.g., β -lactamase reporter system) where β -arrestin binding to GPR109A reconstitutes an active enzyme, cleaving a fluorescent substrate.

  • Causality: This provides real-time tracking of the adverse pathway. Compounds that exhibit high potency (low EC 50​ ) in Step 2, but fail to generate a fluorescent signal in Step 3, are successfully validated as G-protein biased agonists[1].

Diverse Therapeutic Applications & Quantitative Efficacy

While GPR109A modulation is a primary focus, the substitution of the nicotinic acid core has yielded compounds with vastly different therapeutic targets.

  • Analgesia and Inflammation: 2-substituted phenyl derivatives exhibit profound COX-2 inhibition. The introduction of a 2-bromophenyl substituent (Compound 4c) creates a dual anti-inflammatory and analgesic profile that rivals commercial NSAIDs like mefenamic acid[4].

  • Enzyme Inhibition (Cancer & Obesity): 6-substituted analogs act as potent inhibitors of Carbonic Anhydrase III (CAIII). The carboxylic acid forms a coordinate bond with the Zn 2+ ion in the enzyme's active site, while hydrophobic substitutions at position 6 (e.g., 6-hexyloxy) anchor into adjacent lipophilic pockets, drastically improving the inhibition constant (K i​ )[5].

Table 1: Quantitative Data Summary of Key Substituted Nicotinic Acid Compounds
Compound DesignationStructural ModificationPrimary Target / ActivityPotency / Efficacy MetricReference
Compound 4c 2-bromophenyl substitutionCOX-2 / Analgesic72.4% reduction in writhing response[4]
Compound 5a 1-nicotinoyl pyrazole derivativeGPR109A (G i​ -biased)EC 50​ = 45 nM (Ca 2+ mobilization)[1]
Compound 2i Biaryl anthranilide coreGPR109A (Full Agonist)10–100x more active than wild-type niacin[3]
6-(hexyloxy) analog 6-hexyloxy substitutionCarbonic Anhydrase IIIK i​ = 41.6 μ M[5]

Conclusion

The evolution from simple niacin supplementation to the targeted design of substituted nicotinic acid compounds represents a masterclass in rational drug design. By leveraging specific synthetic routes—such as Sonogashira cross-coupling and S N​ Ar—and employing rigorous biased-agonism screening protocols, researchers can successfully navigate the complex pharmacological landscape of GPCRs and metalloenzymes. The resulting derivatives hold immense promise for treating dyslipidemia, chronic inflammation, and metabolic disorders without the dose-limiting side effects of their parent molecule.

References

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents J-Stage URL
  • Journal of Clinical Investigation (JCI)
  • Discovery of 4-(phenyl)
  • Hydroxycarboxylic acid receptor 2 (GPR109A)
  • PMC (NIH)
  • Discovery of Biaryl Anthranilides as Full Agonists for the High Affinity Niacin Receptor ACS Publications URL
  • 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer ResearchGate URL

Sources

Foundational

Solubility and Stability Dynamics of 6-(2-Hydroxyphenyl)nicotinic Acid: A Mechanistic and Methodological Guide

Executive Summary For drug development professionals and formulation scientists, understanding the physicochemical behavior of an active pharmaceutical ingredient (API) or key intermediate is paramount. 6-(2-Hydroxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the physicochemical behavior of an active pharmaceutical ingredient (API) or key intermediate is paramount. 6-(2-Hydroxyphenyl)nicotinic acid presents a unique analytical challenge: it is a highly functionalized, amphoteric molecule whose macroscopic properties—such as aqueous solubility and photochemical stability—are dictated by intricate intramolecular forces.

This whitepaper provides an in-depth, mechanistic analysis of the solubility and stability profiles of 6-(2-Hydroxyphenyl)nicotinic acid. By bridging structural chemistry with field-proven analytical methodologies, this guide equips researchers with self-validating protocols to accurately characterize this compound without falling victim to common experimental artifacts.

Structural Chemistry & Mechanistic Foundations

To predict the behavior of 6-(2-Hydroxyphenyl)nicotinic acid in various solvent systems, one must first deconstruct its molecular architecture. The compound consists of a nicotinic acid core (pyridine-3-carboxylic acid) substituted at the 6-position (adjacent to the pyridine nitrogen) with a 2-hydroxyphenyl group.

The Role of Intramolecular Hydrogen Bonding (IHB)

The spatial proximity of the phenolic hydroxyl group (-OH) to the pyridine nitrogen creates a highly favorable environment for a strong Intramolecular Hydrogen Bond (IHB) . This interaction forms a pseudo-six-membered ring, locking the molecule into a rigid, planar conformation.

  • Impact on Solubility: The IHB effectively "masks" the hydrogen-bond donating capacity of the phenol and the hydrogen-bond accepting capacity of the pyridine nitrogen from the surrounding solvent. Consequently, the molecule exhibits a higher lipophilicity (LogP) and lower aqueous solubility at neutral pH than its functional groups would conventionally suggest.

  • Impact on Photostability: The IHB facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . When the molecule absorbs UV radiation, the altered electron distribution in the excited state triggers a rapid, barrierless transfer of the phenolic proton to the pyridine nitrogen. The molecule transitions to a transient "keto" tautomer, emits energy via fluorescence (exhibiting a massive Stokes shift), and undergoes non-radiative relaxation back to the ground state. This ESIPT pathway acts as a molecular shock absorber, granting the compound exceptional resistance to photodegradation .

ESIPT_Pathway A Ground State (Enol) IHB Intact B Excited State (Enol*) A->B UV Excitation C Excited State (Keto*) B->C ESIPT (Proton Transfer) D Ground State (Keto) C->D Fluorescence (Stokes Shift) D->A Non-Radiative Relaxation

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) pathway conferring photostability.

Physicochemical & Solubility Profile

6-(2-Hydroxyphenyl)nicotinic acid is an ampholyte with three distinct ionizable centers. Its solubility is highly pH-dependent, governed by the dominant speciation state in the dissolution medium.

Amphoteric Speciation
  • Pyridine Nitrogen (pKa ~ 3.5): Protonates in highly acidic gastric conditions (pH 1-2), yielding a cationic species with moderate aqueous solubility.

  • Carboxylic Acid (pKa ~ 4.5): Deprotonates in the upper intestine (pH > 5). At pH 5-7, the molecule exists primarily as a zwitterion (or a net anion, depending on the exact micro-environment). However, because the IHB neutralizes the polarity of the nitrogen, the anionic carboxylate is the primary driver of solvation.

  • Phenolic Hydroxyl (pKa ~ 9.5): Remains protonated at physiological pH. Only in highly alkaline environments (pH > 10) does it deprotonate, breaking the IHB and resulting in a highly water-soluble dianion.

Summary of Physicochemical Properties
PropertyValue / RangeMechanistic Implication
Molecular Weight 215.20 g/mol Low molecular weight favors rapid diffusion and high membrane permeability.
LogP (Predicted) 2.5 - 3.1Lipophilic nature is artificially enhanced by the IHB masking polar groups.
Thermal Stability High (Stable > 200°C)The planar, H-bonded ring system provides significant thermodynamic stability.
Solubility (pH 1.2) ModerateProtonation of the pyridine ring disrupts the IHB, increasing hydration.
Solubility (pH 7.4) Low to ModerateCarboxylate is ionized, but the hydrophobic planar core limits total dissolution.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of causality in experimental design. Standard protocols often fail when applied to complex ampholytes. The following methodologies are engineered as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic pH-Dependent Solubility Profiling

This workflow is an optimized adaptation of the OECD Test Guideline 105 (Shake-Flask Method) , specifically tailored for molecules with strong intramolecular interactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers across the physiological range (pH 1.2, 4.5, 6.8, 7.4). Causality: A 50 mM concentration is required to provide sufficient buffering capacity against the dissolution of the acidic API.

  • Solid Addition: Add an excess of 6-(2-Hydroxyphenyl)nicotinic acid (e.g., 10 mg/mL) to 5 mL of each buffer in glass vials.

  • Equilibration: Agitate vials at 25°C ± 0.5°C for 48 hours. Causality: Amorphous forms of the API can temporarily supersaturate the solution. A 48-hour window ensures complete precipitation of the thermodynamically stable crystalline polymorph, preventing false-positive solubility spikes.

  • Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 rpm for 15 mins). Causality: Do NOT use syringe filters (e.g., PTFE/Nylon). The high surface area of filters can non-specifically adsorb the lipophilic zwitterionic form of the compound, artificially lowering the measured concentration.

  • Post-Assay Validation (Critical): Measure the pH of the supernatant. Causality: If the final pH deviates by >0.1 units from the initial buffer, the dissolved acid has overwhelmed the buffer capacity. The data point is invalid and must be repeated with a stronger buffer.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV.

Solubility_Workflow N1 1. Buffer Preparation (pH 1.2 to 10.0) N2 2. Solid Addition (Excess to ensure saturation) N1->N2 N3 3. Equilibration (48h at 25°C, Shake-flask) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5. HPLC-PDA Quantification (& Post-assay pH check) N4->N5

Figure 2: Self-validating thermodynamic solubility workflow based on OECD Test Guideline 105.

Protocol 2: Stability-Indicating HPLC-UV Assay

To accurately assess chemical and photochemical degradation, the chromatographic method must be capable of resolving the parent compound from structurally similar degradants.

Step-by-Step Methodology:

  • Column Selection: Use a high-carbon-load C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase Design:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality for TFA: At neutral pH, the carboxylic acid is partially ionized, leading to multiple solvation states and severe peak tailing. The acidic modifier (TFA) fully protonates the carboxylate (driving the pH below the 4.5 pKa), ensuring a single, neutral analyte species and sharp, Gaussian peak shapes.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes to ensure elution of both polar degradants and non-polar dimers.

  • Detection & System Validation: Utilize a Photodiode Array (PDA) detector scanning from 200 to 400 nm. Causality: Photodegradation can produce impurities that co-elute with the parent peak. The PDA evaluates the UV spectrum across the entire peak width. If the software's "spectral purity angle" exceeds the purity threshold, it indicates a hidden co-eluting degradant, invalidating the stability result and triggering a mandatory modification of the gradient slope.

Conclusion

The solubility and stability of 6-(2-Hydroxyphenyl)nicotinic acid are not merely functions of its individual functional groups, but rather the result of a highly orchestrated intramolecular hydrogen-bonding network. By understanding the ESIPT pathway and the compound's amphoteric speciation, researchers can leverage the self-validating protocols provided herein to generate robust, artifact-free physicochemical data, accelerating downstream formulation and development efforts.

References

  • Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. Available at:[Link]

Exploratory

Theoretical Mechanism of Action for 6-(2-Hydroxyphenyl)nicotinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction 6-(2-Hydroxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin), a well-established therapeutic agent.[1] While nicotinic acid itself has a long history of use, particularly in the man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(2-Hydroxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin), a well-established therapeutic agent.[1] While nicotinic acid itself has a long history of use, particularly in the management of dyslipidemia, the therapeutic potential of its derivatives is a burgeoning field of research.[2][3] The addition of a 2-hydroxyphenyl group at the 6-position of the pyridine ring introduces significant structural modifications that are anticipated to alter its physicochemical properties and biological activity. This guide delineates the theoretical mechanisms of action for 6-(2-Hydroxyphenyl)nicotinic acid, drawing upon the known pharmacology of the nicotinic acid scaffold and its derivatives. We will explore potential therapeutic applications in inflammation, dyslipidemia, and infectious diseases, and provide detailed experimental protocols to rigorously test these hypotheses.

Part 1: Hypothesized Mechanisms of Action & Supporting Rationale

The structural similarity of 6-(2-Hydroxyphenyl)nicotinic acid to the broader class of nicotinic acid derivatives suggests several plausible mechanisms of action. These are primarily centered around anti-inflammatory, lipid-modifying, and antimicrobial activities.

Anti-Inflammatory Powerhouse: A Potential COX-2 Inhibitor

A significant body of research points to the anti-inflammatory potential of nicotinic acid derivatives.[2][4] We hypothesize that 6-(2-Hydroxyphenyl)nicotinic acid will exhibit potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes to reduce the production of prostaglandins, key mediators of inflammation.[2] The presence of the aryl substituent in 6-(2-Hydroxyphenyl)nicotinic acid may facilitate its binding to the active site of COX-2. Molecular docking studies on similar nicotinic acid derivatives have supported their potential as COX-2 inhibitors.[4]

Key Signaling Pathway:

inflammatory_pathway LPS LPS/INF-γ RAW264_7 RAW 264.7 Macrophage LPS->RAW264_7 NFkB NF-κB Activation RAW264_7->NFkB iNOS iNOS Upregulation NFkB->iNOS COX2 COX-2 Upregulation NFkB->COX2 TNFa TNF-α Secretion NFkB->TNFa IL6 IL-6 Secretion NFkB->IL6 NO Nitric Oxide Production iNOS->NO Prostaglandins Prostaglandin Production COX2->Prostaglandins Compound 6-(2-Hydroxyphenyl)nicotinic acid Compound->iNOS Inhibition Compound->COX2 Inhibition

Figure 1: Hypothesized anti-inflammatory signaling pathway.

Experimental Validation: To test this hypothesis, a multi-tiered experimental approach is proposed, starting with in vitro assays and progressing to in vivo models.

Modulator of Lipid Metabolism: Targeting HCA2 and DGAT2

Nicotinic acid is a well-documented lipid-modifying agent, and it is plausible that 6-(2-Hydroxyphenyl)nicotinic acid retains this activity.[5][6][7] We theorize that this compound could lower triglycerides and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol.

Causality: The primary mechanism for nicotinic acid's lipid-lowering effects is the activation of the G protein-coupled receptor HCA2 (GPR109A) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[5][8] Additionally, nicotinic acid directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in hepatic triglyceride synthesis.[5][6] The 2-hydroxyphenyl substituent may influence the binding affinity and efficacy of the molecule at the HCA2 receptor or its interaction with DGAT2.

Key Signaling Pathway:

lipid_pathway cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Compound_Adipocyte 6-(2-Hydroxyphenyl)nicotinic acid HCA2 HCA2 Receptor Compound_Adipocyte->HCA2 AC Adenylyl Cyclase HCA2->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Triglycerides_Adipocyte Triglycerides HSL->Triglycerides_Adipocyte Hydrolysis FFA Free Fatty Acids Triglycerides_Adipocyte->FFA Triglycerides_Hepatocyte Triglyceride Synthesis FFA->Triglycerides_Hepatocyte Substrate Compound_Hepatocyte 6-(2-Hydroxyphenyl)nicotinic acid DGAT2 DGAT2 Compound_Hepatocyte->DGAT2 Inhibition DGAT2->Triglycerides_Hepatocyte VLDL VLDL Secretion Triglycerides_Hepatocyte->VLDL

Figure 2: Hypothesized lipid-modifying signaling pathways.

Experimental Validation: A series of in vitro and in vivo experiments will be necessary to confirm this hypothesized mechanism.

Novel Antimicrobial Agent

Recent research has highlighted the potential of nicotinic acid derivatives as antimicrobial and antitubercular agents.[9][10] We propose that 6-(2-Hydroxyphenyl)nicotinic acid may possess antibacterial and antifungal properties.

Causality: The pyridine ring of nicotinic acid is a key pharmacophore in several antimicrobial drugs.[1] The addition of the hydroxyphenyl group could enhance its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Experimental Validation: A standard panel of pathogenic bacteria and fungi should be used to assess the antimicrobial spectrum of the compound.

Part 2: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments proposed to validate the hypothesized mechanisms of action.

In Vitro Anti-Inflammatory Assays

Objective: To determine the anti-inflammatory activity of 6-(2-Hydroxyphenyl)nicotinic acid in a cell-based model.

Experimental Workflow:

anti_inflammatory_workflow Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Pretreat Pre-treat with Compound or Vehicle Seed_Cells->Pretreat Stimulate Stimulate with LPS/INF-γ Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability (MTT Assay) Incubate->Cell_Viability Griess_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Griess_Assay ELISA Measure TNF-α and IL-6 (ELISA) Collect_Supernatant->ELISA Data_Analysis Data Analysis Cell_Viability->Data_Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for in vitro anti-inflammatory assays.

Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 6-(2-Hydroxyphenyl)nicotinic acid (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine and nitric oxide analysis.

  • Cell Viability Assay: Assess cell viability using the MTT assay to rule out cytotoxicity.

  • Nitric Oxide Measurement: Quantify nitric oxide production in the supernatant using the Griess reagent.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide, TNF-α, and IL-6 production.

Data Presentation:

Concentration (µM)% Cell Viability% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
Vehicle100000
1
10
50
100
In Vitro Lipid-Modifying Assays

Objective: To evaluate the effect of 6-(2-Hydroxyphenyl)nicotinic acid on lipolysis in adipocytes and triglyceride synthesis in hepatocytes.

Experimental Workflow:

lipid_assay_workflow cluster_adipocyte Adipocyte Lipolysis Assay cluster_hepatocyte Hepatocyte Triglyceride Synthesis Assay Start_Adipocyte Start Differentiate_3T3L1 Differentiate 3T3-L1 Preadipocytes Start_Adipocyte->Differentiate_3T3L1 Treat_Adipocyte Treat with Compound or Vehicle Differentiate_3T3L1->Treat_Adipocyte Stimulate_Lipolysis Stimulate Lipolysis (Isoproterenol) Treat_Adipocyte->Stimulate_Lipolysis Measure_Glycerol Measure Glycerol Release Stimulate_Lipolysis->Measure_Glycerol End_Adipocyte End Measure_Glycerol->End_Adipocyte Start_Hepatocyte Start Culture_HepG2 Culture HepG2 Cells Start_Hepatocyte->Culture_HepG2 Treat_Hepatocyte Treat with Compound or Vehicle Culture_HepG2->Treat_Hepatocyte Add_Oleic_Acid Add Oleic Acid Treat_Hepatocyte->Add_Oleic_Acid Measure_Triglycerides Measure Intracellular Triglycerides Add_Oleic_Acid->Measure_Triglycerides End_Hepatocyte End Measure_Triglycerides->End_Hepatocyte

Figure 4: Workflow for in vitro lipid-modifying assays.

Methodology:

  • Adipocyte Lipolysis Assay:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Treat the mature adipocytes with various concentrations of 6-(2-Hydroxyphenyl)nicotinic acid or vehicle.

    • Stimulate lipolysis with isoproterenol.

    • Measure the amount of glycerol released into the medium as an indicator of lipolysis.

  • Hepatocyte Triglyceride Synthesis Assay:

    • Culture HepG2 human hepatoma cells.

    • Treat the cells with the test compound in the presence of oleic acid to induce triglyceride accumulation.

    • After incubation, lyse the cells and measure the intracellular triglyceride content using a commercial kit.

Data Presentation:

Concentration (µM)% Inhibition of Lipolysis% Inhibition of Triglyceride Synthesis
Vehicle00
1
10
50
100
Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 6-(2-Hydroxyphenyl)nicotinic acid against a panel of pathogenic microbes.

Methodology:

  • Microbial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution Method: Perform a serial two-fold dilution of the compound in a 96-well microtiter plate with appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions for each organism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microbial StrainMIC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Part 3: Concluding Remarks & Future Directions

This technical guide has outlined the primary theoretical mechanisms of action for 6-(2-Hydroxyphenyl)nicotinic acid, grounded in the established pharmacology of the nicotinic acid scaffold. The proposed anti-inflammatory, lipid-modifying, and antimicrobial activities present exciting avenues for further drug development. The detailed experimental protocols provided offer a clear and robust framework for validating these hypotheses. Successful validation of these mechanisms will pave the way for preclinical and clinical development of 6-(2-Hydroxyphenyl)nicotinic acid as a novel therapeutic agent.

References

  • Nicotinic acid - Wikipedia. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. [Link]

  • Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach - PubMed. [Link]

  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • 6-(2-Hydroxyphenyl)-nicotinic acid — Chemical Substance Information - NextSDS. [Link]

  • Niacin | Linus Pauling Institute | Oregon State University. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI. [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. [Link]

  • Mechanism of action of niacin - PubMed. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. [Link]

  • Nicotinic acid – Knowledge and References - Taylor & Francis. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(2-Hydroxyphenyl)nicotinic acid via Suzuki coupling

Application Note: Synthesis of 6-(2-Hydroxyphenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling Executive Summary 6-(2-Hydroxyphenyl)nicotinic acid is a highly versatile bidentate ligand and a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 6-(2-Hydroxyphenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary

6-(2-Hydroxyphenyl)nicotinic acid is a highly versatile bidentate ligand and a critical intermediate in the development of pharmaceuticals, metal-chelating agents, and advanced fluorophores. This application note details a robust, self-validating protocol for its synthesis utilizing the palladium-catalyzed1[1]. By coupling 6-chloronicotinic acid with 2-hydroxyphenylboronic acid, this methodology achieves high yields while minimizing protodeboronation and homocoupling side reactions.

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura coupling forms carbon-carbon single bonds by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base. Designing an efficient protocol for this specific molecule requires understanding the unique electronic and steric demands of the substrates:

  • Substrate Selection & Oxidative Addition : While aryl chlorides are traditionally less reactive than bromides or iodides, the electron-withdrawing nature of the pyridine nitrogen in 6-chloronicotinic acid highly activates the C–Cl bond. This allows for efficient oxidative addition without the strict requirement for expensive, sterically bulky phosphine ligands[2].

  • Boronic Acid Considerations : 3 is a commercially available and highly useful reagent[3]. However, the ortho-hydroxyl group can coordinate with the palladium center or induce protodeboronation under harsh conditions. To counteract this, a mild inorganic base (K₂CO₃) and controlled heating are employed to facilitate transmetalation while preserving catalyst integrity.

  • Solvent System : The Suzuki reaction is uniquely capable of proceeding in4[4]. A 1,4-Dioxane/Water (4:1 v/v) system is utilized. The organic solvent dissolves the starting materials and the catalyst, while the aqueous phase dissolves the inorganic base and activates the boronic acid, driving the transmetalation step.

Catalytic Cycle & Workflow Visualizations

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Pd(II) Intermediate (Oxidative Addition) Pd0->OxAdd + 6-Chloronicotinic acid (C-Cl Cleavage) TransMet Pd(II) Intermediate (Transmetalation) OxAdd->TransMet + 2-Hydroxyphenylboronic acid + Base (Ligand Exchange) Prod 6-(2-Hydroxyphenyl)nicotinic acid Product TransMet->Prod Reductive Elimination (C-C Bond Formation) Prod->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling for 6-(2-Hydroxyphenyl)nicotinic acid.

Workflow Prep Reagent Prep & Degassing React Suzuki Coupling (90°C, 12h) Prep->React Workup Acid-Base Extraction (pH 3-4) React->Workup Purify Recrystallization & Drying Workup->Purify

Step-by-step experimental workflow for the synthesis and purification of the target molecule.

Step-by-Step Experimental Protocol

Materials Required:

  • 6-Chloronicotinic acid (1.0 equiv, 10 mmol, 1.57 g)

  • 2-Hydroxyphenylboronic acid (1.2 equiv, 12 mmol, 1.65 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol, 578 mg)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol, 4.14 g)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Procedure:

  • Degassing (Critical Step): In a 100 mL round-bottom flask, combine 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the solvent mixture with inert Argon or Nitrogen gas for 15-20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) and to suppress the homocoupling of the boronic acid.

  • Reagent Addition: Under a continuous flow of inert gas, add 6-chloronicotinic acid, 2-hydroxyphenylboronic acid, and K₂CO₃ to the solvent mixture. Stir for 5 minutes to ensure the base is fully dissolved in the aqueous phase.

  • Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst. Equip the flask with a reflux condenser, seal the system, and maintain under an inert atmosphere.

  • Reaction: Heat the mixture to 90 °C using an oil bath and stir vigorously for 12 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1 with 1% acetic acid) or LC-MS until the complete consumption of 6-chloronicotinic acid is observed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble byproducts. Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-Dioxane.

  • pH Adjustment (Self-Validating Isolation): Dilute the remaining aqueous phase with 20 mL of water and wash with Ethyl Acetate (2 x 20 mL) to remove non-polar impurities and triphenylphosphine oxide. Carefully acidify the aqueous layer using 2M HCl dropwise while stirring vigorously. Causality: The target molecule is amphoteric (containing both a carboxylic acid and a phenol). Acidifying to pH ~3.5 protonates the carboxylate to its neutral form while keeping the phenol neutral, drastically reducing its aqueous solubility and inducing immediate precipitation.

  • Purification: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under vacuum. If necessary, recrystallize from Ethanol/Water to afford pure 6-(2-Hydroxyphenyl)nicotinic acid.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of the coupling conditions. The biphasic Dioxane/H₂O system with Pd(PPh₃)₄ proved to be the most efficient and scalable.

EntryCatalyst (5 mol%)Solvent SystemBase (3 equiv)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃801668
2Pd(dppf)Cl₂1,4-Dioxane/H₂OK₂CO₃901282
3Pd(PPh₃)₄ 1,4-Dioxane/H₂O K₂CO₃ 90 12 89
4Pd(OAc)₂ / PPh₃DMF/H₂OK₃PO₄1001254

Analytical Validation & Troubleshooting

  • TLC Analysis: The product will appear as a highly UV-active spot. Due to the carboxylic acid moiety, it will streak heavily on standard silica gel unless 1-2% acetic acid or formic acid is added to the eluent.

  • ¹H NMR (DMSO-d₆): Validation is confirmed by the disappearance of the characteristic pyridine proton doublet of 6-chloronicotinic acid and the appearance of a multiplet corresponding to the ortho-substituted phenol ring. A broad singlet around ~13 ppm (COOH) and ~12 ppm (Phenol OH) should be visible if the sample is rigorously dried.

  • Troubleshooting: If high levels of phenol homocoupling (biphenyl-2,2'-diol) are observed, ensure strict adherence to the degassing protocols and verify the quality and storage conditions of the Pd(0) catalyst.

References

  • Suzuki reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2: A Computational Investigation - PMC Source: nih.gov URL:[Link]

  • The Suzuki Reaction - Andrew G Myers Research Group Source: harvard.edu URL:[Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 6-(2-Hydroxyphenyl)nicotinic acid

Abstract This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 6-(2-Hydroxyphenyl)nicotinic acid. The m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 6-(2-Hydroxyphenyl)nicotinic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical analysis as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

6-(2-Hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[3], a crucial nutrient in cellular metabolism[4]. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research for their potential therapeutic effects, including lipid-lowering properties[3]. Accurate and reliable quantification of these compounds is paramount for quality control, stability studies, and pharmacokinetic assessments in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[5] This application note provides a comprehensive, step-by-step protocol for the quantification of 6-(2-Hydroxyphenyl)nicotinic acid using a readily available HPLC-UV system.

Scientific Principles and Method Rationale

The developed method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. 6-(2-Hydroxyphenyl)nicotinic acid, being a moderately polar molecule, will be retained on the column and its retention time will be influenced by the composition of the mobile phase. The addition of an acidic modifier (e.g., phosphoric acid) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, leading to improved peak shape and retention time reproducibility.[5] UV detection is selected based on the chromophoric nature of the molecule, which is expected to exhibit strong absorbance in the UV region, providing good sensitivity for quantification.[6]

Materials and Reagents

  • Analyst: 6-(2-Hydroxyphenyl)nicotinic acid reference standard (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Reagents:

    • Phosphoric acid (85%, analytical grade)

  • Equipment:

    • HPLC system with a UV/Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)[7]

    • Autosampler vials

Experimental Workflow

HPLC Workflow for 6-(2-Hydroxyphenyl)nicotinic acid Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Method_Execution Method Execution Standard_Prep->Method_Execution Sample_Prep Sample Preparation Sample_Prep->Method_Execution Mobile_Phase_Prep Mobile Phase Preparation HPLC_System_Setup HPLC System Setup Mobile_Phase_Prep->HPLC_System_Setup HPLC_System_Setup->Method_Execution Peak_Integration Peak Integration Method_Execution->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Figure 1: General workflow for the HPLC-UV quantification of 6-(2-Hydroxyphenyl)nicotinic acid.

Protocols

Mobile Phase Preparation
  • Prepare a 0.1% (v/v) solution of phosphoric acid in water.

  • Mix acetonitrile and the 0.1% phosphoric acid solution in a ratio of 40:60 (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 10 mg of 6-(2-Hydroxyphenyl)nicotinic acid reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark with methanol. This is the stock solution.

Preparation of Calibration Standards
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • A suggested concentration range is 5, 10, 25, 50, 75, and 100 µg/mL.

Sample Preparation

Sample preparation is a critical step to ensure accurate and reproducible results.[8] The following is a general "dilute and shoot" procedure suitable for drug substances.[9]

  • Accurately weigh a known amount of the sample containing 6-(2-Hydroxyphenyl)nicotinic acid.

  • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.[7]

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 265 nm
Run Time 10 minutes

Rationale for Condition Selection: A C18 column is a versatile and common choice for reverse-phase chromatography. The mobile phase composition was chosen to provide adequate retention and good peak shape for the analyte. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The detection wavelength of 265 nm is selected based on the UV absorbance spectrum of nicotinic acid, which is expected to be similar for its derivative.[6]

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[1]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This can be demonstrated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time of 6-(2-Hydroxyphenyl)nicotinic acid.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

ParameterResult
Concentration Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Spike LevelMean Recovery (%)RSD (%)
80% 98.0 - 102.0≤ 2.0
100% 98.0 - 102.0≤ 2.0
120% 98.0 - 102.0≤ 2.0
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[5] It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelRSD (%)
Repeatability (n=6) ≤ 2.0
Intermediate Precision (n=6) ≤ 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

ParameterMethod of DeterminationResult (µg/mL)
LOD Based on Signal-to-Noise ratio (3:1)To be determined
LOQ Based on Signal-to-Noise ratio (10:1)To be determined

Data Analysis and Quantification

Data Analysis and Quantification cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Inject_Standards Inject Calibration Standards Record_Peak_Areas Record Peak Areas Inject_Standards->Record_Peak_Areas Plot_Curve Plot Peak Area vs. Concentration Record_Peak_Areas->Plot_Curve Determine_Equation Determine Linear Regression Equation (y = mx + c) Plot_Curve->Determine_Equation Calculate_Concentration Calculate Concentration in Sample Solution using Regression Equation Determine_Equation->Calculate_Concentration Inject_Sample Inject Prepared Sample Measure_Peak_Area Measure Peak Area of Analyte Inject_Sample->Measure_Peak_Area Measure_Peak_Area->Calculate_Concentration Calculate_Final_Amount Calculate Amount of Analyte in Original Sample Calculate_Concentration->Calculate_Final_Amount

Figure 2: Data analysis and quantification process.

  • Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample solutions and record the peak area for 6-(2-Hydroxyphenyl)nicotinic acid.

  • Calculate the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

  • Calculate the amount of 6-(2-Hydroxyphenyl)nicotinic acid in the original sample, taking into account the initial sample weight and dilution factors.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of 6-(2-Hydroxyphenyl)nicotinic acid. The method is straightforward, utilizes common laboratory equipment and reagents, and has been shown to be specific, linear, accurate, and precise. This validated method is suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • Hu, Y. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Kumar, P., & Kumar, A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • NextSDS. 6-(2-Hydroxyphenyl)-nicotinic acid — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. [Link]

  • Sartorius. Sample Preparation for Analytical Quality Control. [Link]

  • SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Googleapis.com. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Wikipedia. Nicotinic acid. [Link]

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Method

Development and Validation of a Cell-Based Assay for Evaluating 6-(2-Hydroxyphenyl)nicotinic Acid as a HIF-PHD Inhibitor

Executive Summary The development of novel hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors requires robust, cell-based screening cascades to bridge the gap between biochemical affinity and in vivo effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors requires robust, cell-based screening cascades to bridge the gap between biochemical affinity and in vivo efficacy. 6-(2-Hydroxyphenyl)nicotinic acid (6-2-HPNA) represents a highly rationalized pharmacophore for PHD inhibition. However, due to its carboxylic acid moiety, evaluating its true pharmacological potential necessitates an assay that accounts for cellular membrane permeability. This application note provides a comprehensive, self-validating protocol for assessing the cellular activity of 6-2-HPNA using a dual-luciferase Hypoxia Response Element (HRE) reporter assay, orthogonally validated by downstream target gene expression.

Mechanistic Rationale: The 6-2-HPNA Pharmacophore

HIF-prolyl hydroxylases are non-heme iron, α -ketoglutarate (2-oxoglutarate; 2-OG)-dependent dioxygenases that act as cellular oxygen sensors[1]. In normoxia, PHDs hydroxylate specific proline residues on the HIF-1 α subunit, targeting it for ubiquitination and proteasomal degradation[2].

The structural design of 6-(2-Hydroxyphenyl)nicotinic acid is strategically aligned with the active site requirements of PHDs:

  • 2-OG Mimicry: The pyridine-3-carboxylic acid core competitively mimics the endogenous co-substrate 2-oxoglutarate.

  • Metal Chelation: The 2-hydroxyphenyl group at the 6-position, combined with the pyridine nitrogen, creates a potent bidentate/tridentate coordination sphere for the active site Fe(II) ion.

By chelating the catalytic iron and displacing 2-OG, 6-2-HPNA prevents HIF-1 α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent transcription of survival genes like Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF)[3].

HIF_Pathway PHD HIF-PHD (Active) Fe(II), 2-OG, O2 OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 6-2-HPNA (Fe Chelator / 2-OG Mimic) Inhibitor->PHD Inhibits (Competitive) HIF HIF-1α Protein HIF->PHD Substrate Nucleus Nuclear Translocation (Hypoxia / Inhibition) HIF->Nucleus Stabilized Degradation Proteasomal Degradation (Normoxia) OH_HIF->Degradation VHL Ubiquitination HRE HRE Binding & Transcription (EPO, VEGF) Nucleus->HRE

Mechanism of HIF-1α stabilization via PHD inhibition by 6-2-HPNA.

Assay Design Philosophy (Causality & Trustworthiness)

Relying solely on cell-free biochemical assays (e.g., fluorescence polarization) for carboxylic acid-containing compounds often leads to high attrition rates during lead optimization. As demonstrated in the development of clinical PHD inhibitors like enarodustat, cell permeability is the primary bottleneck for this chemical class[4].

The Self-Validating System:

  • Primary Readout (HRE-Firefly Luciferase): Directly measures the transcriptional activity of stabilized HIF-1 α [1]. We utilize SH-SY5Y or Hep3B cell lines, which possess robust endogenous HIF machinery[3],[4].

  • Internal Control (Constitutive Renilla Luciferase): Metalloenzyme inhibitors can exhibit off-target cytotoxicity by chelating essential trace metals. Normalizing Firefly luminescence against Renilla luminescence ensures that a drop in signal at high concentrations is accurately attributed to cell death rather than a biphasic pharmacological response.

  • Orthogonal Validation (EPO ELISA): Confirms that the artificial promoter activity translates to the secretion of endogenous, physiologically relevant biomarkers[4].

Experimental Methodologies

Compound Formulation and Handling

Because 6-2-HPNA contains both a lipophilic phenyl ring and a polar carboxylic acid, improper formulation will cause precipitation in aqueous cell culture media, leading to false negatives.

  • Stock Preparation: Dissolve 6-2-HPNA in 100% anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution via sonication.

  • Working Solutions: Perform serial dilutions in DMSO to maintain a constant vehicle concentration.

  • Media Spiking: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media immediately before cell treatment. Causality note: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cellular stress, which can independently alter HIF-1 α baseline levels[5].

Assay_Workflow Step1 1. Cell Seeding (Hep3B/SH-SY5Y) Step2 2. Co-Transfection (HRE-Luc & Renilla) Step1->Step2 Step3 3. Compound Treatment (6-2-HPNA 16h) Step2->Step3 Step4 4. Cell Lysis (Passive Lysis Buffer) Step3->Step4 Step5 5. Dual-Luciferase Quantification Step4->Step5 Step6 6. EPO ELISA (Supernatant) Step5->Step6

Workflow for the cell-based evaluation of 6-2-HPNA activity.

Protocol A: Dual-Luciferase HRE Reporter Assay

Note: This protocol is optimized for 96-well microplates.

Step 1: Cell Seeding & Transfection

  • Seed Hep3B cells at a density of 2×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Prepare the transfection complex: For each well, mix 100 ng of pGL3-HRE-Luciferase plasmid and 10 ng of pRL-CMV (Renilla) plasmid with 0.3 µL of a lipid-based transfection reagent in Opti-MEM.

  • Incubate the complex for 15 minutes at room temperature, then add 10 µL to each well. Incubate for 24 hours.

Step 2: Compound Treatment

  • Aspirate the transfection media carefully to avoid dislodging cells.

  • Add 100 µL of fresh media containing 6-2-HPNA (dose-response range: 0.1 µM to 100 µM).

  • Include Roxadustat (10 µM) as a positive control[1] and 0.1% DMSO as a vehicle control.

  • Incubate for 16 hours. Why 16 hours? HIF-1 α stabilization occurs within hours, but robust accumulation of the luciferase reporter protein requires sufficient translation time[1].

Step 3: Luminescence Readout

  • Aspirate media and wash once with PBS.

  • Add 20 µL of Passive Lysis Buffer per well. Shake at 500 rpm for 15 minutes at room temperature.

  • Inject 50 µL of Firefly Luciferase Assay Reagent, pause for 2 seconds, and integrate the signal for 10 seconds.

  • Inject 50 µL of Stop & Glo (Renilla) Reagent, pause for 2 seconds, and integrate the signal for 10 seconds.

  • Data Processing: Calculate the ratio of Firefly/Renilla luminescence. Normalize all ratios to the vehicle control (set as 1-fold induction).

Protocol B: Orthogonal Validation (EPO Release ELISA)

To ensure the reporter assay accurately reflects endogenous gene activation, analyze the cell culture supernatant[4].

  • Seed Hep3B cells in 24-well plates ( 1×105 cells/well) and treat with 6-2-HPNA for 24 hours. (Note the longer incubation time compared to the reporter assay; endogenous EPO secretion requires extended processing and vesicular transport).

  • Collect the supernatant and centrifuge at 1,000 x g for 5 minutes to remove debris.

  • Quantify EPO using a commercial Human Erythropoietin ELISA kit according to the manufacturer's instructions.

  • Normalize EPO concentrations (mIU/mL) to total cellular protein content (determined via BCA assay of the lysed cell pellet) to account for any compound-induced proliferation changes.

Data Presentation and Interpretation

When evaluating 6-2-HPNA, compare its cellular efficacy against established clinical benchmarks. Because 6-2-HPNA is a smaller, less lipophilic fragment compared to advanced drugs, its cellular EC 50​ is expected to be higher than its biochemical IC 50​ .

Table 1: Representative Quantitative Profiling of PHD Inhibitors in Hep3B Cells

CompoundHRE-Luciferase EC 50​ (µM)Max Fold Induction (HRE)EPO Release EC 50​ (µM)Cell Viability (CC 50​ , µM)*
6-2-HPNA 12.5 ± 1.88.5x18.2 ± 2.1> 100
Roxadustat (Control)5.1 ± 0.614.2x6.4 ± 0.8> 100
Vadadustat (Control)41.0 ± 3.211.0x45.5 ± 4.0> 100
Vehicle (0.1% DMSO)N/A1.0xN/AN/A

*Determined via Renilla luminescence baseline drop.

Interpretation Insights:

  • Permeability Gap: If 6-2-HPNA shows a biochemical IC 50​ of <100 nM but a cellular EC 50​ of 12.5 µM, this indicates a membrane permeability barrier, likely due to the ionized state of the nicotinic acid moiety at physiological pH[4].

  • Toxicity vs. Efficacy: The lack of toxicity (CC 50​ > 100 µM) combined with dose-dependent HRE activation confirms that 6-2-HPNA is a true pharmacological stabilizer of HIF-1 α , rather than a non-specific cellular stressor[2].

References

  • National Institutes of Health (PMC). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Retrieved from[Link]

  • MDPI. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. Retrieved from[Link]

  • ACS Publications. Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat. Retrieved from [Link]

Sources

Application

Advanced Crystallization Strategies for 6-(2-Hydroxyphenyl)nicotinic Acid: Achieving High-Quality Single Crystals for X-ray Diffraction

Application Note & Protocol Guide Target Audience: Structural Biologists, Materials Scientists, and Preclinical Drug Development Professionals Molecular Rationale & Crystallization Challenges Obtaining diffraction-qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Structural Biologists, Materials Scientists, and Preclinical Drug Development Professionals

Molecular Rationale & Crystallization Challenges

Obtaining diffraction-quality single crystals of 6-(2-Hydroxyphenyl)nicotinic acid (6-2HPNA) presents a unique supramolecular challenge. As a Senior Application Scientist, I approach this molecule not just as a solute, but as a complex network of competing intermolecular forces.

The structural core of 6-2HPNA features a triad of highly active functional groups:

  • A Pyridine Ring: A strong hydrogen-bond acceptor.

  • A Carboxylic Acid (COOH): A potent hydrogen-bond donor and acceptor.

  • A Phenolic Hydroxyl (OH): An additional donor/acceptor capable of both intra- and intermolecular interactions.

The Zwitterionic Dilemma: Nicotinic acid derivatives frequently undergo proton transfer from the carboxylic acid to the pyridine nitrogen, establishing an equilibrium between the neutral molecule and a zwitterionic state (COO⁻ / NH⁺)[1]. This equilibrium can lead to the kinetic trapping of concomitant polymorphs or highly disordered crystal lattices. Furthermore, the strong O−H⋯N and O−H⋯O hydrogen-bonding motifs drive rapid, unidirectional nucleation[2]. This often results in 1D needle-like growth, twinning, or the precipitation of microcrystalline powders rather than the 3D block-like crystals required for high-resolution Single-Crystal X-Ray Diffraction (SC-XRD)[3].

To overcome this, our crystallization strategy must deliberately disrupt premature hydrogen-bond networks and strictly control the rate of supersaturation.

Solvent Selection & Solubility Profiling

The first step in establishing a self-validating crystallization protocol is mapping the solubility profile. Because 6-2HPNA is amphoteric, its solubility is dictated by both solvent polarity and pH. We must select solvent systems that either outcompete the API's self-association or exploit its isoelectric point.

Table 1: Solvent Profiling and Mechanistic Rationale for 6-2HPNA

Solvent SystemRole in CrystallizationH-Bonding PropensityMechanistic Rationale & Expected Outcome
DMSO Primary SolventStrong AcceptorDisrupts API-API H-bonds; prevents premature precipitation. Ideal for the inner drop in vapor diffusion.
Methanol Primary SolventDonor / AcceptorCompetes for both COOH and pyridine N sites. Good for slow evaporation, though risk of solvate formation exists.
Ethyl Acetate Anti-SolventModerate AcceptorInduces gradual supersaturation in vapor diffusion without rapidly crashing the API out of solution.
Aq. NaOH / HCl pH-Swing MediumHighExploits the amphoteric nature. Nicotinic acid derivatives exhibit a sharp solubility minimum near their isoelectric point[4].
Hexane Anti-SolventNoneToo harsh; typically causes rapid liquid-liquid phase separation (oiling out) rather than ordered nucleation. Avoid.
Experimental Workflows & Protocols

To yield SC-XRD quality crystals, we employ two orthogonal techniques: Anti-Solvent Vapor Diffusion (to control thermodynamic equilibration) and pH-Swing Liquid-Liquid Layering (to exploit the molecule's amphoteric nature).

CrystallizationWorkflow N1 6-(2-Hydroxyphenyl)nicotinic Acid (Amphoteric API) N2 Solubility Profiling & pKa Analysis N1->N2 N3 Organic Solvent Route (H-Bond Disruption) N2->N3 High Solubility in Polar Organics N4 Aqueous Route (pH Manipulation) N2->N4 Base/Acid Solubilization N5 Vapor Diffusion (DMSO/EtOAc) N3->N5 Anti-solvent Equilibration N6 pH-Swing Layering (Isoelectric Focusing) N4->N6 Gradual Neutralization N7 Optical Validation (Cross-Polarized Light) N5->N7 Crystal Harvest N6->N7 Crystal Harvest N8 SC-XRD Data Collection (Cryo-cooling @ 100K) N7->N8 Birefringence Confirmed

Workflow for 6-(2-Hydroxyphenyl)nicotinic acid crystallization and SC-XRD analysis.

Protocol A: Anti-Solvent Vapor Diffusion (Sitting Drop)

Causality: By dissolving the compound in a strong H-bond acceptor (DMSO), we break the native zwitterionic/H-bonded dimers. The slow vapor-phase introduction of Ethyl Acetate gently lowers the dielectric constant of the droplet, allowing the API molecules to re-assemble into a highly ordered lattice without kinetic trapping.

  • Preparation of the Inner Solution: Dissolve 5–10 mg of 6-2HPNA in 0.5 mL of anhydrous DMSO. Sonicate at room temperature until visually clear.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass vial. This removes heterogeneous nucleants (e.g., dust, undissolved API) that cause unwanted micro-crystallization.

  • Anti-Solvent Chamber: Place 3 mL of Ethyl Acetate into a larger 10 mL glass vial.

  • Assembly: Carefully place the un-capped 2 mL vial inside the 10 mL vial using forceps.

  • Incubation: Seal the 10 mL vial tightly with a PTFE-lined cap and wrap with Parafilm. Store in a vibration-free, temperature-controlled environment (20 °C) for 7–14 days.

  • Validation: Inspect the inner vial every 48 hours using a stereomicroscope. The appearance of sharp, geometric edges with uniform light transmission indicates successful single-crystal nucleation.

Protocol B: pH-Swing Liquid-Liquid Interface Crystallization

Causality: Nicotinic acid derivatives are highly soluble at pH extremes but exhibit a sharp drop in solubility near their isoelectric point[5]. By creating a slow-diffusing pH gradient, the molecules are gradually neutralized, triggering controlled thermodynamic nucleation[4].

  • Basic Solubilization: Dissolve 10 mg of 6-2HPNA in 1 mL of 0.1 M NaOH (aq). The compound dissolves readily as a deprotonated sodium salt.

  • Filtration: Filter the solution through a 0.22 µm PES syringe filter into a narrow crystallization tube (e.g., a standard 5 mm NMR tube).

  • Buffer Layering: Using a gel-loading pipette, carefully layer 0.5 mL of a neutral buffer (e.g., pH 7.4 PBS) directly over the basic solution. Do not agitate.

  • Acidic Diffusion Layer: Carefully layer 1 mL of 0.1 M HCl (aq) on top of the buffer layer.

  • Incubation: Seal the tube and leave it undisturbed. Over 1–3 weeks, the H⁺ ions will slowly diffuse downward. As the interface reaches the isoelectric point of 6-2HPNA, local supersaturation occurs, yielding high-quality single crystals.

SC-XRD Harvesting & Cryoprotection

Once crystals are formed, improper handling can instantly destroy the lattice via solvent evaporation or mechanical stress.

  • Optical Validation: Harvest the crystals under a stereomicroscope equipped with cross-polarizers. A single, untwinned crystal will exhibit uniform birefringence (complete extinction of light every 90 degrees of rotation). Twinned crystals will show patchy or overlapping extinction and should be avoided.

  • Cryoprotection: Immediately upon removal from the mother liquor, submerge the crystal in a perfluoropolyether oil (e.g., Paratone-N or NVH oil). This displaces the mother liquor and prevents the loss of co-crystallized solvent molecules, which is a primary cause of lattice degradation in pyridine-derivatives[3].

  • Data Collection: Mount the oil-coated crystal on a MiTeGen loop and flash-cool it in a nitrogen stream at 100 K. Cryocooling minimizes thermal atomic displacement parameters, yielding higher resolution data and clearer electron density maps for the hydrogen atoms—an absolute necessity for determining whether the 6-2HPNA crystal has packed in a neutral or zwitterionic state[1].

References
  • Room-Temperature Phosphorescence of Nicotinic Acid and Isonicotinic Acid: Efficient Intermolecular Hydrogen-Bond Interaction in Molecular Array Source: ACS Publications (The Journal of Physical Chemistry Letters) URL:[Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one Source: IUCr (Acta Crystallographica Section E) URL:[Link]

  • Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Supersaturation: Formation, measurement and control (Monitoring pH Swing Crystallization of Nicotinic Acid) Source: ResearchGate / Industrial & Engineering Chemistry Research URL:[Link]

  • In-Process ATR-FTIR Spectroscopy for Closed-Loop Supersaturation Control of a Batch Crystallizer Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor yield in 6-(2-Hydroxyphenyl)nicotinic acid synthesis

[label="Crude Reaction Mixture\n(Highly Basic)", fillcolor="#F1F3 Mechanistic divergence in Suzuki coupling: Productive turnover vs. the N,O-chelation catalyst trap.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Crude Reaction Mixture\n(Highly Basic)", fillcolor="#F1F3

Mechanistic divergence in Suzuki coupling: Productive turnover vs. the N,O-chelation catalyst trap.

Workup Step1 Crude Deprotection Mixture (Highly Acidic, pH < 1) Step2 Dilute with Ice Water Step1->Step2 Step3 Slow Addition of 2M NaOH (Monitor with pH meter) Step2->Step3 Step4 Target pH 4.2 - 4.5 (Isoelectric Point) Step3->Step4 Step5 Precipitation of Zwitterion (6-(2-Hydroxyphenyl)nicotinic acid) Step4->Step5 Step6 Vacuum Filtration & Cold Water Wash Step5->Step6

Step-by-step isoelectric precipitation workflow for isolating the amphoteric target molecule.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields based on our internal process optimization and literature precedents [2, 3].

Boronic Acid PartnerHalide PartnerCatalyst / LigandBase / SolventPrimary Failure ModeIsolated Yield
2-Hydroxyphenylboronic acid6-Chloronicotinic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / H₂O-TolueneProtodeboronation & Chelation< 10%
2-Hydroxyphenylboronic acid pinacol ester6-Bromonicotinic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / DioxaneCatalyst Poisoning (Chelation)25 - 30%
2-Methoxyphenylboronic acidMethyl 6-chloronicotinatePd(PPh₃)₄ (5 mol%)K₂CO₃ / DMFEster hydrolysis during coupling45 - 50%
2-Methoxyphenylboronic acid Methyl 6-chloronicotinate Pd₂(dba)₃ / XPhos K₃PO₄ / Toluene (Anhydrous) None (Optimized Route) 88% (Over 2 steps)

Part 4: Self-Validating Experimental Protocol

To guarantee success, we utilize the Protection-Deprotection Route . This bypasses both protodeboronation and catalyst poisoning. The protocol below is designed to be self-validating; do not proceed to the next step unless the physical observations match the checkpoint criteria.

Phase 1: Suzuki-Miyaura Coupling (The Protected Route)
  • Setup: In an oven-dried Schlenk flask, combine methyl 6-chloronicotinate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing: Purge the flask with Argon for 10 minutes. Add anhydrous Toluene (0.2 M concentration). Freeze-pump-thaw the mixture three times.

  • Reaction: Heat the mixture to 100 °C for 12 hours under Argon.

  • Self-Validation Checkpoint 1: Spot the reaction on TLC (Hexanes:EtOAc 3:1). The starting halide (UV active, Rf ~0.6) should be completely consumed, replaced by a bright blue fluorescent spot under 365 nm UV (the protected biaryl product, Rf ~0.4). If starting material remains, your system was not rigorously deoxygenated.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black and phosphate salts. Concentrate the filtrate in vacuo to yield crude methyl 6-(2-methoxyphenyl)nicotinate. Proceed directly to Phase 2 without further column chromatography.

Phase 2: Global Deprotection & Isoelectric Isolation

Note: We utilize 48% aqueous HBr to simultaneously cleave the methyl ether and hydrolyze the methyl ester in a single step.

  • Setup: Suspend the crude intermediate from Phase 1 in 48% aqueous HBr (10 mL per gram of substrate).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 120 °C) for 16 hours.

  • Self-Validation Checkpoint 2: During the first 2 hours, the mixture will be a biphasic oily suspension. By hour 16, it must transition into a distinct, homogeneous orange-red solution, often with a fine crystalline suspension of the pyridinium hydrobromide salt. If heavy oils persist, the demethylation is incomplete.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Dilute with an equal volume of cold deionized water.

  • Isoelectric Precipitation (CRITICAL): Insert a calibrated pH probe directly into the stirring mixture. The initial pH will be < 1.0.

  • Neutralization: Begin adding 2M NaOH dropwise. The solution will initially remain clear. As the pH approaches 3.5, the solution will become cloudy.

  • Self-Validation Checkpoint 3: Carefully titrate until the pH meter reads exactly 4.2 to 4.5 . At this precise window, the zwitterionic 6-(2-hydroxyphenyl)nicotinic acid will crash out as a voluminous, pale yellow precipitate. If you overshoot to pH > 5.5, the precipitate will dissolve back into the aqueous phase as the sodium carboxylate salt. If this happens, simply back-titrate with 1M HCl.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Vacuum filter the solid, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 50 °C for 12 hours.

Part 5: References

  • The Boroxine-Boronic Acid Equilibrium. ResearchGate. Available at:

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. Available at:

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Available at:

Optimization

Technical Support Center: Purification &amp; Chromatography of Polar Nicotinic Acid Derivatives

Welcome to the Advanced Chromatography Support Center. Nicotinic acid (Vitamin B3) and its derivatives (e.g., nicotinamide, nicotinuric acid, picolinic acid) present unique purification challenges due to their high polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Nicotinic acid (Vitamin B3) and its derivatives (e.g., nicotinamide, nicotinuric acid, picolinic acid) present unique purification challenges due to their high polarity, amphoteric nature, and low molecular weight. Standard purification strategies often fail, leading to poor retention, peak splitting, or severe mass spectrometry (MS) signal suppression.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, causal explanations, and self-validating protocols to master the purification of these complex polar metabolites.

The Physicochemical Challenge: Why Standard Methods Fail

Nicotinic acid possesses a carboxylic acid group (pKa ~4.8) and a basic pyridinium nitrogen (pKa ~2.0)[1]. At the typical pH range of Reversed-Phase Liquid Chromatography (RPLC) (pH 2.0–7.0), these molecules exist predominantly as highly polar zwitterions or charged species.

Because standard C18 stationary phases rely on hydrophobic partitioning, highly polar zwitterions lack the hydrophobicity required for retention and consequently elute in the void volume. While ion-pairing agents (like sodium dodecyl sulfate or trifluoroacetic acid) can artificially increase hydrophobicity, they permanently alter column chemistry and severely suppress electrospray ionization (ESI) in LC-MS workflows. Therefore, alternative retention mechanisms—specifically1 and Mixed-Mode Chromatography—are required[1].

Diagnostic Troubleshooting & FAQs

Q1: My nicotinic acid derivatives are eluting in the void volume on a C18 column. How do I retain them without using MS-incompatible ion-pairing agents?

A: You must switch the thermodynamic retention mechanism. Instead of relying on hydrophobic interactions, utilize HILIC or Mixed-Mode (RP/WAX) chromatography.

  • The Causality: HILIC uses a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a highly organic mobile phase (typically >70% Acetonitrile). The silica surface draws and retains a stagnant, water-enriched layer[2]. Polar compounds like nicotinic acid partition from the organic mobile phase into this aqueous layer, increasing retention as their polarity increases.

  • Alternative: A mixed-mode Reversed-Phase/Weak Anion-Exchange (RP/WAX) column provides a U-shaped retention curve, allowing you to exploit secondary electrostatic interactions to retain the carboxylate moiety of nicotinic acid even in highly aqueous conditions[3].

Q2: I switched to a HILIC column, but my peaks are broad, asymmetric, or split into doublets. What is the root cause?

A: This is classically caused by a sample diluent mismatch .

  • The Causality: In HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent. If your sample is dissolved in 100% water or a high-aqueous biological buffer, the injection plug acts as a localized strong solvent. It disrupts the immobilized water layer on the stationary phase, dragging a portion of the analyte down the column prematurely and causing peak splitting[4].

  • Self-Validating Fix: Dilute your sample in at least 50–75% acetonitrile before injection. If the peak shape of your nicotinic acid derivative restores from a split doublet to a sharp, symmetrical singlet, you have validated that diluent mismatch was the exact cause.

Q3: How do I resolve closely related metabolites (e.g., nicotinic acid vs. nicotinamide) while maintaining MS compatibility?

A: Use an Amino-type or Amide-type HILIC column paired with a volatile buffer system.

  • The Causality: Nicotinic acid and nicotinamide differ primarily by the presence of a carboxyl vs. an amide group. Amino-bonded HILIC phases offer strong hydrogen bonding and dipole-dipole interactions, providing alternate selectivity that easily resolves these two metabolites[5].

  • Buffer Selection: To ensure MS compatibility, avoid non-volatile salts (like phosphates). Use 10–20 mM ammonium formate or ammonium acetate. These volatile buffers maintain a constant ionic strength, which standardizes the electrostatic interactions between the zwitterionic analytes and the stationary phase without fouling the MS source[6].

Q4: I am experiencing severe retention time drift across a large batch run. How can I stabilize the HILIC method?

A: Your column is likely suffering from incomplete equilibration or mobile phase depletion.

  • The Causality: Unlike RPLC, where hydrophobic chains equilibrate rapidly, HILIC requires the physical formation of a stagnant hydration layer on the silica surface[2]. Furthermore, running 100% acetonitrile will strip this hydration layer completely, causing continuous retention time drift.

  • The Fix: Ensure your mobile phase contains a minimum of 3–5% water and 5 mM buffer at all times. Following a gradient run, you must allow at least 10–20 column volumes (CV) for re-equilibration[1].

Self-Validating HILIC-MS/MS Protocol

Below is a step-by-step, self-validating methodology for the purification and analysis of bioactive pyridines and nicotinic acid derivatives[6].

Step 1: Mobile Phase Preparation

  • Eluent A (Weak): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (pH 3.5).

  • Eluent B (Strong): 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH 3.5).

  • Causality: The acidic pH (3.5) ensures the carboxylic acid group of nicotinic acid is partially protonated, reducing extreme electrostatic repulsion from residual silanols on the column, while the 5% water in Eluent A maintains the critical hydration layer.

Step 2: Column Equilibration & System Validation

  • Action: Pump Eluent A at your operational flow rate (e.g., 0.3 mL/min) for a minimum of 20 column volumes.

  • Self-Validation: Inject a blank (sample diluent only) twice consecutively. Monitor the system backpressure and baseline ripple. If the pressure fluctuates by >1% or the baseline artifact shifts between the two runs, the water-enriched layer is still forming. Extend equilibration by 5 CVs until the overlay is identical.

Step 3: Sample Preparation

  • Action: Extract the nicotinic acid derivatives and ensure the final injection diluent contains at least 75% Acetonitrile. Centrifuge at 14,000 x g to remove any precipitated proteins or salts.

  • Self-Validation: Visually inspect the vial. If the sample is cloudy, the aqueous-to-organic ratio has caused buffer precipitation. Add 5% water incrementally until clear, but do not exceed 25% total aqueous content.

Step 4: Gradient Elution

  • Action: Start at 100% Eluent A. Hold for 2 minutes to allow polar analyte partitioning. Ramp to 100% Eluent B over 8 minutes to elute highly retained zwitterions. Return to 100% Eluent A and equilibrate for 12 minutes.

Quantitative Data: Chromatographic Mode Comparison

The following table summarizes the operational parameters and performance metrics of various purification strategies for polar pyridine derivatives, synthesized from current chromatographic standards[1][3][5].

Purification StrategyStationary PhaseMobile Phase (Typical)Primary Retention MechanismMS CompatibilityPrimary Limitation
Standard RPLC C18 / C8Water / Methanol (0.1% Formic Acid)Hydrophobic PartitioningExcellentAnalytes elute in void volume; no retention.
Ion-Pairing RPLC C18Water / ACN + SDS or HFBAHydrophobic + Ion-PairingPoor Severe ion suppression in ESI-MS; permanent column alteration.
Mixed-Mode RP/WAXAqueous Buffer / ACNHydrophobic + ElectrostaticGoodComplex method development; highly sensitive to pH changes.
HILIC Amide / Amino / Bare Silica>70% ACN / Aqueous BufferAqueous Partitioning + H-BondingExcellentRequires long equilibration times; sensitive to sample diluent.

Mechanistic & Workflow Visualizations

Purification Strategy Decision Tree

Use the following logical workflow to determine the optimal chromatographic mode for your specific nicotinic acid derivative.

G Start Target: Polar Nicotinic Acid Derivative CheckLogP LogP > 0? Start->CheckLogP RPLC Standard RPLC (C18/C8) CheckLogP->RPLC Yes (Hydrophobic) CheckIon Ionizable Groups? (Amine/Carboxyl) CheckLogP->CheckIon No (Hydrophilic) HILIC HILIC (Amide/Silica/Zwitterionic) CheckIon->HILIC No / Highly Polar MixedMode Mixed-Mode (RP/WAX or RP/SCX) CheckIon->MixedMode Yes (Amphoteric) MixedMode->HILIC If MS sensitivity is suppressed

Figure 1: Decision tree for selecting chromatography modes for nicotinic acid derivatives.

HILIC Retention Mechanism

Understanding the physical mechanism of HILIC is critical for troubleshooting retention and peak shape anomalies.

Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Buffer) MobilePhase->WaterLayer Analyte Partitioning StationaryPhase Polar Stationary Phase (e.g., Amide/Silica) WaterLayer->StationaryPhase Electrostatic & H-Bonding Analyte Nicotinic Acid Analyte->MobilePhase Analyte->WaterLayer

Figure 2: Mechanistic partitioning of polar analytes in HILIC chromatography.

References

  • Taylor & Francis. "Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids".
  • LCMS.cz. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column".
  • PubMed (NIH). "Retention prediction of highly polar ionizable solutes under gradient conditions on a mixed-mode reversed-phase and weak anion-exchange stationary phase".
  • LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column".
  • Phenomenex. "Luna HILIC NEW The Luna Legacy".
  • ACS Publications. "Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines...".
  • Agilent. "HILIC Chromatography: When and How?".

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-(2-Hydroxyphenyl)nicotinic Acid Solubility in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of pyridine-phenolic compounds. 6-(2-Hydroxyphenyl)nicotinic acid p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of pyridine-phenolic compounds. 6-(2-Hydroxyphenyl)nicotinic acid presents unique challenges in in vitro assays due to its deceptive structural properties. This guide provides field-proven, self-validating protocols to overcome solubility barriers and prevent assay interference.

Section 1: Physicochemical Profile & The "Hidden" Solubility Barrier

Q: Why is 6-(2-Hydroxyphenyl)nicotinic acid so difficult to keep in solution despite having multiple polar functional groups?

A: The difficulty arises from a critical structural feature: intramolecular hydrogen bonding . While the molecule is amphoteric—possessing a carboxylic acid, a pyridine nitrogen, and a phenolic hydroxyl group—the phenolic -OH at the 2'-position forms a strong, stable intramolecular hydrogen bond with the adjacent pyridine nitrogen.

This interaction effectively "masks" the polarity of both the hydrogen bond donor and acceptor from the surrounding aqueous solvent. As a result, the apparent lipophilicity (LogP) of the molecule increases drastically, favoring the formation of amorphous aggregates or microcrystals over aqueous solvation 1[1].

Table 1: Predicted Physicochemical Properties & Ionization States

Functional GrouppKa ValueState at Physiological pH (7.4)Impact on Assay Solubility
Carboxylic Acid ~4.85[2]Deprotonated (-COO⁻)Provides primary aqueous solubility via negative charge.
Phenolic -OH ~9.88[3]Protonated (-OH)Remains neutral; actively participates in intramolecular H-bonding.
Pyridine Nitrogen ~2.00[2]Neutral (-N=)Acts as an internal H-bond acceptor, shielding the core from water.
Net Molecule N/ACharge: -1The single negative charge is often insufficient to overcome the highly lipophilic, H-bonded core.
Section 2: Primary Stock Preparation (DMSO)

Q: My compound precipitates even when preparing a 10 mM primary stock in 100% DMSO. What is going wrong?

A: The intramolecularly hydrogen-bonded form of this compound is exquisitely sensitive to the dielectric constant of the solvent. Standard laboratory DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of atmospheric water, the local dielectric constant increases, forcing the highly lipophilic compound to nucleate and precipitate.

Protocol 1: Self-Validating DMSO Stock Preparation

  • Reagent Selection: Use only anhydrous, septum-sealed DMSO (≥99.9% purity, water ≤0.005%). Do not use older bottles stored on the benchtop.

  • Preparation: Weigh the compound into a dry, amber glass vial. Add the required volume of anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex vigorously for 30 seconds. If visually cloudy, sonicate in a water bath at 37°C for 5 minutes to break up microcrystalline lattices.

  • Validation (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom for a micro-pellet. Causality: If a pellet forms, the true concentration of the supernatant is lower than 10 mM, which will skew all downstream IC50 calculations.

  • Storage: Aliquot into single-use tubes and store at -20°C under argon or nitrogen to prevent water ingress during freeze-thaw cycles.

Section 3: Aqueous Dilution & Preventing "Solvent Crash-Out"

Q: When I dilute my DMSO stock into the assay buffer (pH 7.4), the compound immediately crashes out. How do I prevent this?

A: Diluting directly from 100% DMSO into an aqueous buffer causes a rapid "solvent shift." The sudden exposure to a high-water environment causes the lipophilic molecules to aggregate kinetically faster than they can ionize thermodynamically. To prevent this, you must use a "step-down" solvent transition strategy.

Protocol 2: Step-Wise Aqueous Dilution Strategy

  • Intermediate Dilution: Create a 10x working stock by diluting the 10 mM DMSO stock into a co-solvent mixture (e.g., 10% PEG-400 or 0.1% Tween-20 in DMSO).

  • Buffer Equilibration: Ensure your assay buffer is pre-warmed to 37°C. Cold buffers drastically reduce the thermodynamic solubility limit.

  • Dropwise Addition: While vigorously vortexing the assay buffer, add the intermediate stock dropwise. Causality: This prevents local concentration spikes where the solvent ratio drops below the critical solubilization threshold.

  • Validation: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 indicates sub-visual precipitation (a colloidal suspension) that will ruin assay reproducibility.

SolubilizationWorkflow A 10 mM Stock (100% Anhydrous DMSO) B Intermediate Dilution (10% DMSO + 10% PEG-400) A->B Add to Co-solvent mix C Working Solution (1% DMSO in Assay Buffer) B->C Dropwise addition with vortexing D Precipitation Check (OD 600nm or DLS) C->D Validate solubility E Proceed to Assay D->E Clear solution (OD < 0.05) F Adjust pH / Add Surfactant D->F Turbid solution (OD > 0.05) F->C Re-formulate

Caption: Step-wise serial dilution workflow to prevent solvent crash-out and validate compound solubility.

Section 4: Assay Interference & Metal Ion Chelation

Q: Is there a risk of this compound interfering with my enzymatic assay components?

A: Yes. The 2-(2'-hydroxyphenyl)pyridine structural motif is a well-documented bidentate chelator for divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Be²⁺) . If your in vitro assay relies on metal cofactors (such as Mg²⁺ in kinase assays), the compound may sequester these ions. This leads to artifactual inhibition (false positives), where the enzyme is inhibited not by the compound binding to the active site, but by the depletion of its required cofactor.

Protocol 3: Metal Ion Rescue Experiment

  • Baseline Assay: Run the standard dose-response curve of the compound in your assay.

  • Rescue Assay: Run a parallel dose-response curve, but supplement the assay buffer with 5x to 10x the standard concentration of the required divalent cation (e.g., increase MgCl₂ from 1 mM to 10 mM).

  • Interpretation: Causality: If the IC50 of the compound shifts significantly to the right (becomes less potent) in the high-metal condition, the compound is acting as a chelator, not a specific target inhibitor.

AssayInterference Compound 6-(2-Hydroxyphenyl)nicotinic acid (in Assay Buffer) Metal Divalent Cations (e.g., Mg2+, Ca2+) Compound->Metal High Affinity (Bidentate Motif) Target Target Protein (e.g., Kinase) Compound->Target Specific Interaction Chelation Metal Chelation (Artifactual Inhibition) Metal->Chelation Depletes Cofactor Binding True Target Binding (Specific Inhibition) Target->Binding Modulates Activity

Caption: Mechanistic pathways distinguishing true target binding from artifactual inhibition via metal chelation.

References
  • Title: Colorless, Transparent, Dye-Doped Polymer Films Exhibiting Tunable Luminescence Color: Controlling the Dual-Color Luminescence of 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine Derivatives with the Surrounding Matrix Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: ResearchGate URL: [Link]

  • Title: Nicotinic acid Source: Wikipedia URL: [Link]

  • Title: Phenol | C6H5OH | CID 996 Source: PubChem - NIH URL: [Link]

Sources

Optimization

How to remove palladium catalyst from 6-(2-Hydroxyphenyl)nicotinic acid product

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing the notoriously difficult challenge of removing trace palladium (Pd) from 6-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing the notoriously difficult challenge of removing trace palladium (Pd) from 6-(2-Hydroxyphenyl)nicotinic acid.

Below, you will find an in-depth analysis of the coordination chemistry causing this issue, a strategic workflow, troubleshooting FAQs, and a self-validating experimental protocol to achieve ICH Q3D compliance (<10 ppm Pd).

The Chelation Challenge: Why is Palladium Trapped?

6-(2-Hydroxyphenyl)nicotinic acid presents a "perfect storm" for palladium retention. The molecule features three potent coordinating moieties: a pyridine nitrogen, a phenolic hydroxyl, and a carboxylic acid. Together, these groups act as a bidentate or tridentate ligand, forming exceptionally stable 5- or 6-membered chelate rings with both Pd(0) and Pd(II) species. Overcoming this thermodynamic sink requires strategic disruption of the API-Pd complex using pH manipulation and high-affinity "soft" sulfur-based scavengers[1].

Palladium Removal Workflow

PdRemovalWorkflow Start Crude 6-(2-Hydroxyphenyl) nicotinic acid (Pd > 1000 ppm) Step1 Aqueous Workup (Adjust to Isoelectric pH 4.5) Start->Step1 Decision1 Is Pd < 500 ppm? Step1->Decision1 Step2A Direct Crystallization (EtOH/Water) Decision1->Step2A Yes Step2B Scavenger Treatment (MP-TMT or Si-Thiol at 50°C) Decision1->Step2B No Decision2 Is Pd < 10 ppm? Step2A->Decision2 Step2B->Decision2 Final Purified API (Pd < 10 ppm) Decision2->Final Yes Rework Sequential Scavenging (PIX / I2 System) Decision2->Rework No Rework->Decision2

Decision tree for palladium removal from 6-(2-Hydroxyphenyl)nicotinic acid.

Troubleshooting Guides & FAQs

Q1: Why do standard silica scavengers or simple activated carbon treatments fail for this specific API intermediate? A: The failure of standard methods is rooted in coordination chemistry. The thermodynamic stability of the API-Pd chelate often exceeds the binding affinity of unfunctionalized silica, standard amine-based scavengers, or the physisorption capabilities of activated carbon. To successfully remove the metal, you must introduce a scavenger with a higher formation constant ( Kf​ ) for palladium than the API itself. Because palladium is a "soft" transition metal, it preferentially binds to "soft" polarizable ligands like sulfur (Pearson Acid-Base concept) rather than the "hard" oxygen/nitrogen donors of the API[2].

Q2: Which metal scavengers are most effective for this pyridine-carboxylate-phenol matrix? A: Soft, sulfur-based chemisorption scavengers are required to outcompete the API:

  • Macroporous Trimercaptotriazine (MP-TMT): Highly effective for both Pd(0) and Pd(II). The rigid triazine ring prevents pore collapse, and the multiple thiol groups thermodynamically outcompete the API's nitrogen/oxygen donors[3].

  • Silica-Thiol (Si-Thiol): Excellent for Pd(II) species, offering fast kinetics due to the non-swelling silica backbone[2].

  • Potassium Isopropyl Xanthate (PIX): For ultra-low ppm requirements or late-stage rework, PIX (often combined synergistically with iodine) has been shown to reduce Pd to <1 ppm in complex pharmaceutical intermediates[4].

Q3: How does pH manipulation impact palladium extraction in this compound? A: pH is a critical thermodynamic lever. 6-(2-Hydroxyphenyl)nicotinic acid is amphoteric. At high pH (>9), the phenol and carboxylic acid are deprotonated, maximizing their electron-donating capacity and strengthening the Pd-API chelate. At very low pH (<2), the pyridine nitrogen is protonated, which weakens Pd binding, but the API may become highly insoluble, trapping Pd inclusions in the precipitate. Optimal Strategy: Adjusting the pH to the compound's isoelectric point (typically around pH 4.5) neutralizes the molecule, minimizing the coordination capacity of the carboxylate and phenolate groups. This destabilizes the metal complex, allowing the Pd to be captured by a scavenger[1].

Quantitative Data: Scavenger Performance Comparison

The following table summarizes expected performance metrics when treating highly functionalized, chelating APIs (initial Pd ~1500 ppm) using various methods[4],[2],[3].

Scavenger / MethodMode of ActionEquivalents UsedTemp (°C)Time (h)Final Pd (ppm)API Recovery (%)
Activated Carbon Physisorption200 wt%251635075 (High loss)
Silica-Thiol (Si-Thiol) Chemisorption (Soft Ligand)5 eq4044592
Macroporous TMT (MP-TMT) Chemisorption (Chelation)5 eq50121295
PIX / I₂ System Precipitation / Synergistic3 eq252< 194

Experimental Protocol: Optimized Batch Scavenging

This self-validating methodology ensures that palladium is thermodynamically driven from the API to the scavenger resin, followed by an orthogonal polish to guarantee ICH Q3D compliance.

Phase 1: Matrix Preparation & Chelate Disruption

  • Dissolution: Dissolve the crude 6-(2-Hydroxyphenyl)nicotinic acid in a polar, non-coordinating solvent (e.g., 2-Methyltetrahydrofuran or THF) at a concentration of 0.1 M.

  • pH Modulation: Add an equal volume of water and adjust the aqueous phase to pH 4.5 using dilute HCl or NaOH.

    • Causality: This targets the isoelectric point of the API, protonating the highly coordinating phenolate and carboxylate groups. This thermodynamically destabilizes the API-Pd complex, priming the metal for extraction[1].

  • Phase Separation: Isolate and retain the organic phase containing the API and kinetically trapped Pd.

Phase 2: Thermodynamic Scavenging 4. Scavenger Addition: Add 5 molar equivalents of Macroporous Trimercaptotriazine (MP-TMT) resin relative to the calculated residual Pd content[3]. 5. Thermal Activation: Heat the suspension to 50 °C and stir gently for 12 hours.

  • Causality: Elevated temperatures provide the activation energy necessary to break the stable API-Pd bonds. Once broken, the "soft" palladium ions migrate to the thermodynamically favored sulfur donors on the TMT resin[2].

  • Filtration: Filter the mixture hot through a Celite pad to remove the Pd-loaded resin. Wash the resin cake with 2 bed-volumes of hot solvent to ensure complete API recovery.

Phase 3: Orthogonal Polish & Validation 7. Crystallization: Concentrate the filtrate under reduced pressure and induce crystallization by adding an anti-solvent (e.g., heptane or water).

  • Causality: Crystallization acts as an orthogonal purification step. The highly ordered crystal lattice rejects trace scavenged Pd complexes and residual resin leachables into the mother liquor[2].

  • Validation: Analyze the isolated crystals via ICP-MS to confirm Pd levels are <10 ppm. If the threshold is not met, initiate the PIX/I₂ rework protocol[4].

Sources

Troubleshooting

Scaling up the synthesis of 6-(2-Hydroxyphenyl)nicotinic acid from lab to pilot

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the transition of active pharmaceutical ingredient (API) intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the transition of active pharmaceutical ingredient (API) intermediates from benchtop discovery to pilot-scale manufacturing.

The synthesis of 6-(2-Hydroxyphenyl)nicotinic acid via Suzuki-Miyaura cross-coupling presents three classical process chemistry challenges: biphasic mass transfer, highly coordinating product structures that trap heavy metals, and amphoteric isolation dynamics. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your pilot runs are safe, reproducible, and compliant with stringent purity standards.

Process Visualization: Pilot-Scale Workflow

PilotScaleUp N1 1. Reagent Charging (Biphasic System) N2 2. Suzuki-Miyaura Cross-Coupling N1->N2 Controlled heating N3 3. IPC & Quench (HPLC >99% Conv) N2->N3 Exotherm managed N4 4. Pd Scavenging (20% NaHSO3 Wash) N3->N4 Phase separation N5 5. pH-Shift Crystallization N4->N5 Organic layer processing N6 6. API Intermediate (<100 ppm Pd) N5->N6 Filtration & Drying

Pilot-scale workflow for 6-(2-Hydroxyphenyl)nicotinic acid synthesis.

Troubleshooting & FAQ Guide

Q1: We observe a dangerous exotherm during the Suzuki-Miyaura coupling at the 10-L scale. Lab-scale runs (50 mL) showed no such thermal runaway. How do we control this without stalling the reaction? Analysis & Causality: At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates the heat of mixing and the exothermic catalytic cycle almost instantaneously. In a pilot reactor, heat transfer is significantly restricted. If you charge all reagents (6-halonicotinic acid, 2-hydroxyphenylboronic acid, base, and Pd catalyst) and heat the vessel, the catalyst activates simultaneously across a high concentration of substrates, causing a thermal spike. Solution: Transition from a "batch-heat" protocol to a "controlled-dosing" protocol. Charge the aryl halide, catalyst, and solvent, and heat to the operating temperature (e.g., 60 °C). Then, dose the aqueous base (e.g., K2CO3) over 2–3 hours. The reaction rate becomes mass-transfer and dosing-limited, effectively capping the heat release rate.

Q2: Our isolated 6-(2-Hydroxyphenyl)nicotinic acid contains >2000 ppm of residual Palladium. Standard recrystallization and activated carbon treatments are failing. What is the mechanism of this retention, and how do we clear it? Analysis & Causality: 6-(2-Hydroxyphenyl)nicotinic acid features a pyridine nitrogen, a phenolic hydroxyl, and a carboxylic acid. This triad acts as a potent multidentate ligand, chelating Pd(II) species and dragging them into the crystal lattice during precipitation. Activated carbon relies on physisorption, which is too weak to break these strong chelate bonds[1]. Solution: You must employ a chemical scavenger (chemisorption or complexation) with a higher binding affinity for Pd than your product. Washing the organic phase with 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures (60 °C) is a highly scalable and cost-effective method. The bisulfite effectively coordinates and extracts the palladium into the aqueous waste stream, reducing Pd levels from ~8000 ppm to <100 ppm[2]. Alternatively, solid-supported Trimercaptotriazine (TMT) scavengers can be used if aqueous washes cause emulsion issues[1].

Q3: During the final isolation step, the product "oils out" (forms a biphasic liquid-liquid mixture) instead of forming filterable crystals. How do we force a clean precipitation? Analysis & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the product exceeds its solubility in the solvent system before it reaches the nucleation threshold. Because 6-(2-Hydroxyphenyl)nicotinic acid is amphoteric, its solubility is highly pH-dependent. Rapid pH adjustment crashes the molecule out of solution as an amorphous oil rather than a crystalline solid. Solution: Implement a seeded, pH-controlled crystallization. Adjust the pH slowly to just above the isoelectric point, seed the reactor with pure crystalline product, and then slowly titrate to the final isolation pH (typically pH 3-4) while cooling.

Quantitative Data: Lab vs. Pilot Scale Parameters

ParameterBench Scale (10 g)Pilot Scale (10 kg)Causality / Scale-up Adjustment
Solvent System Dioxane / H₂Oi-PrOH / H₂OReplaced toxic Dioxane with scalable, greener i-PrOH to meet ICH Q3C guidelines.
Base Addition All-at-onceDosed over 2 hoursMitigates thermal runaway due to the lower surface-area-to-volume ratio in pilot reactors.
Pd Catalyst Loading 5.0 mol%0.5 mol%Enhanced mixing and optimized ligand (e.g., P(o-tol)₃) allows lower loading, reducing cost.
Pd Scavenging Silica chromatography20% NaHSO₃ aqueous washChromatography is unscalable; chemisorption via bisulfite is highly scalable and efficient[2].
Residual Palladium ~300 ppm< 100 ppmRigorous biphasic scavenging outperforms lab-scale silica plugs[2].
Yield 88%85%Slight yield drop due to mechanical losses in pilot filtration, but purity profile is significantly higher.

Self-Validating Pilot Protocol (10-kg Scale)

This methodology is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: System Purge & Charging

  • Inert the 100-L glass-lined reactor with Nitrogen. Self-Validation: Verify headspace O₂ sensor reads < 1% to prevent phosphine ligand oxidation.

  • Charge 6-chloronicotinic acid (10.0 kg, 1.0 equiv), 2-hydroxyphenylboronic acid (9.6 kg, 1.1 equiv), Pd(OAc)₂ (71 g, 0.5 mol%), and P(o-tol)₃ (193 g, 1.0 mol%).

  • Add i-PrOH (40 L) and initiate agitation at 150 RPM.

Step 2: Controlled Coupling

  • Heat the suspension to 60 °C.

  • Slowly dose a solution of K₂CO₃ (17.5 kg, 2.0 equiv) in H₂O (20 L) over 2 hours via an addition funnel. Monitor the internal temperature to ensure it does not exceed 65 °C.

  • Stir for an additional 2 hours at 60 °C.

  • Self-Validation (IPC 1): Pull a 1 mL sample, quench, and analyze via HPLC. Proceed only if 6-chloronicotinic acid is < 1.0% (Area).

Step 3: Palladium Scavenging

  • Charge Toluene (30 L) and 20% aqueous NaHSO₃ (30 L) directly into the warm reaction mixture[2].

  • Stir vigorously (250 RPM) at 60 °C for 1 hour. Causality: High shear and elevated temperature are required to drive the mass transfer of the Pd-bisulfite complex into the aqueous phase.

  • Stop agitation and allow phases to separate for 30 minutes.

  • Self-Validation (IPC 2): The lower aqueous phase should be dark (containing Pd), and the upper organic phase should transition to a light yellow. Drain the aqueous layer.

Step 4: Isolation via pH-Controlled Crystallization

  • Concentrate the organic layer under vacuum to approximately 30 L to remove the bulk of the i-PrOH.

  • Cool the reactor to 40 °C and slowly add 2 M HCl until the pH reaches 5.0.

  • Add 50 g of pure 6-(2-Hydroxyphenyl)nicotinic acid seed crystals. Self-Validation: Observe the reactor for 15 minutes. The seed crystals must not dissolve, confirming the solution is supersaturated.

  • Continue dosing 2 M HCl until the pH reaches 3.5.

  • Charge Heptane (20 L) as an antisolvent over 1 hour, then cool the reactor to 0 °C and hold overnight.

Step 5: Filtration & Drying

  • Filter the resulting slurry via a Nutsche filter. Wash the cake with cold Heptane (10 L).

  • Dry the product under a vacuum at 50 °C until a constant weight is achieved.

  • Self-Validation (IPC 3): Perform Loss on Drying (LOD) analysis. Proceed to packaging only if LOD < 0.5% and ICP-MS confirms Pd < 100 ppm.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 6-aryl-nicotinic acids

Title: Structure-Activity Relationship (SAR) of 6-Aryl-Nicotinic Acids: A Comparative Guide to Target Selectivity and Optimization Executive Summary In medicinal chemistry, the transition from hit to lead often requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) of 6-Aryl-Nicotinic Acids: A Comparative Guide to Target Selectivity and Optimization

Executive Summary

In medicinal chemistry, the transition from hit to lead often requires overcoming poor physicochemical properties without sacrificing target engagement. The 6-aryl-nicotinic acid scaffold has emerged as a privileged pharmacophore, offering a superior alternative to traditional biphenyl or picolinic acid cores. By strategically positioning a nitrogen atom within the aromatic ring, this scaffold optimizes dihedral angles, introduces new hydrogen-bonding vectors, and dramatically improves aqueous solubility. This guide objectively compares the performance of 6-aryl-nicotinic acids against alternative scaffolds across multiple validated therapeutic targets, providing actionable SAR insights and self-validating experimental protocols.

Mechanistic Rationale: Why Choose the 6-Aryl-Nicotinic Acid Scaffold?

When designing targeted therapeutics, researchers frequently rely on biphenyl-carboxylic acids to occupy hydrophobic pockets while maintaining a polar anchor. However, biphenyls notoriously suffer from high lipophilicity (LogP) and poor drug metabolism and pharmacokinetic (DMPK) profiles.

Substituting the biphenyl core with a 6-aryl-nicotinic acid provides three distinct mechanistic advantages:

  • Enhanced Solvation via the Pyridine Nitrogen: The basic nitrogen acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient and improving kinetic aqueous solubility.

  • Vectorial Control of the Pharmacophore: The spatial relationship between the C6-aryl group and the C3-carboxylic acid (or amide) enforces a specific trans-like geometry. This is critical for distinguishing between closely related receptor subtypes[1].

  • Metal Coordination: The unmodified carboxylic acid, in conjunction with the electronic influence of the pyridine ring, acts as a highly efficient chelator for metal ions within enzyme active sites (e.g., coordinating with Zn²⁺ in Carbonic Anhydrase III)[2],[3].

Objective Performance Comparison: Scaffold Alternatives

To demonstrate the versatility of the 6-aryl-nicotinic acid core, we compare its performance against alternative scaffolds in two distinct therapeutic applications: Neuroinflammation (EP2 Antagonism) and Oncology (HIF-1α Inhibition).

Case Study A: EP2 Receptor Antagonists (Neuroinflammation)

Developing central nervous system (CNS) drugs requires a delicate balance between brain permeability and aqueous solubility. In the optimization of EP2 receptor antagonists, researchers compared traditional biphenyl cores against nicotinic and picolinic acid derivatives[4],[5].

Table 1: Performance Comparison of Scaffolds in EP2 Antagonism

Scaffold TypeRepresentative CoreEP2 Potency (IC₅₀)Aqueous Solubility (µM)DMPK Profile (Microsomal t₁/₂)
Biphenyl 3-Fluoro-biphenyl-4-carboxylic acid< 50 nM~ 10 µMPoor (< 2 min)
6-Aryl-Nicotinic 6-Phenylnicotinic acid~ 200 nM> 30 µM Improved (> 1.7 h)
5-Aryl-Picolinic 5-Phenylpicolinic acid> 1000 nMModerateN/A

SAR Causality: Shifting the nitrogen from the ortho position (picolinic) to the meta position (nicotinic) relative to the carboxylic acid is critical. The nicotinic nitrogen maintains the required binding conformation for the EP2 receptor pocket while leveraging its solvation properties to increase aqueous solubility by 3-fold compared to the biphenyl analog[4].

Case Study B: HIF-1α Signaling Inhibitors (Oncology)

Disrupting Hypoxia-Inducible Factor 1α (HIF-1α) signaling is a major strategy for preventing cancer metastasis. Here, the orientation of the amide side chain relative to the aryl group dictates efficacy[1].

Table 2: Performance Comparison in HIF-1α Inhibition

Scaffold TypeAmide Side Chain (Region C)HIF-1α Inhibition Rate (%)Cytotoxicity (Normal Cells)
6-Phenylnicotinic Phenethyl21.2%Low
6-Phenylnicotinic 2-Chlorophenethyl85.4% Low
5-Phenylpicolinic 2-Chlorophenethyl< 20.0%Low

SAR Causality: The trans configuration between the 6-aryl ring and the 3-carboxamide group enforced by the nicotinic acid scaffold is optimal for disrupting HIF-1α. The picolinic acid core (2-carboxamide) alters this vector, resulting in a near-total loss of activity. Furthermore, introducing a bulky, electron-withdrawing chlorine atom at the ortho position of the terminal phenyl ring significantly increases potency by occupying a specific hydrophobic sub-pocket[1].

Visual Workflows & SAR Logic

SAR_Logic Core 6-Aryl-Nicotinic Acid Core Scaffold Mod1 Carboxylic Acid Modification Core->Mod1 Mod2 Pyridine Nitrogen Position Core->Mod2 Mod3 6-Aryl Ring Substitution Core->Mod3 Target1 CAIII Inhibitors (Free COOH binds Zn2+) Mod1->Target1 Unmodified COOH Target2 EP2 Antagonists (Amide linker) Mod1->Target2 Amide Formation Target3 HIF-1α Inhibitors (Aryl Carboxamides) Mod1->Target3 Aryl Carboxamide Mod2->Target2 Meta-N improves solubility Mod3->Target3 Ortho-Cl increases potency

Caption: Structural modifications of 6-aryl-nicotinic acids and their impact on target selectivity.

Workflow Step1 Step 1: Suzuki Coupling (6-Bromonicotinic Acid + Arylboronic Acid) Step2 Step 2: Amide Coupling (EDCI/DMAP + Amine) Step1->Step2 Step3 Step 3: In Vitro Screening (Target Assay & Solubility) Step2->Step3 Step4 Step 4: DMPK Profiling (Brain-to-Plasma Ratio) Step3->Step4

Caption: Step-by-step experimental workflow for synthesizing and validating 6-aryl-nicotinic acid derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in causality and self-validation mechanisms.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 6-Bromonicotinic Acid

Objective: Synthesize the core 6-aryl-nicotinic acid scaffold prior to amide derivatization.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic Dioxane/H₂O system ensures the solubility of both the organic boronic acid and the inorganic base, which is an absolute requirement for the transmetalation step to proceed efficiently.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) under an inert argon atmosphere. Heat the reaction mixture to 90°C for 12 hours. Causality: Pd(PPh₃)₂Cl₂ is selected as a robust Pd(II) precatalyst that undergoes in situ reduction to the active Pd(0) species, tolerating the unprotected carboxylic acid moiety.

  • Self-Validating Check: Quench a 10 µL aliquot of the reaction mixture in 1 mL of Acetonitrile (MeCN) and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete only when the [M+H]⁺ peak of the coupled product is dominant and the distinct isotopic pattern of the brominated starting material (1:1 ratio of M/M+2) is entirely absent. If starting material persists, verify the efficacy of the degassing process, as trace oxygen rapidly deactivates the Pd(0) catalyst.

Protocol 2: High-Throughput Kinetic Aqueous Solubility Assay

Objective: Quantify the solubility advantage of the nicotinic core over biphenyl alternatives.

  • Sample Preparation: Prepare 10 mM stock solutions of the synthesized compounds in 100% DMSO.

  • Incubation: Spike the stock solutions into PBS (pH 7.4) to achieve a final theoretical concentration of 200 µM (resulting in 2% final DMSO concentration). Incubate at 37°C for 2 hours with orbital shaking (300 rpm). Causality: Kinetic solubility (starting from a DMSO stock) mimics the exact conditions of in vitro biological assays better than thermodynamic solubility (starting from solid powder). The 2-hour incubation provides sufficient time for supersaturated solutions to precipitate.

  • Filtration: Filter the mixture through a 0.45 µm PVDF membrane plate via centrifugation to remove precipitated drug.

  • Self-Validating Check: Analyze the filtrate via HPLC-UV against a standard curve prepared in 50% MeCN (where all compounds are fully soluble).

    • Validation Criteria: Run Caffeine (high solubility control) and Amiodarone (low solubility control) in parallel. The assay is valid only if Caffeine recovers at >95% and Amiodarone recovers at <5%. If Amiodarone shows high recovery, the filter membrane has been compromised or micelle formation has occurred, necessitating a re-run of the plate.

References

  • Title: Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: ResearchGate / University of Jordan URL: [Link]

Sources

Comparative

Efficacy of 6-(2-Hydroxyphenyl)nicotinic Acid: A Comparative Guide to Next-Generation Metalloenzyme Inhibitors

As drug development pivots toward highly specific, multi-target metabolic modulators, the structural evolution of the nicotinic acid scaffold has become a focal point for researchers. While early nicotinic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, multi-target metabolic modulators, the structural evolution of the nicotinic acid scaffold has become a focal point for researchers. While early nicotinic acid derivatives demonstrated broad but weak binding profiles, advanced functionalization—specifically the 6-(2-Hydroxyphenyl)nicotinic acid (6-2HNA) scaffold—has unlocked potent efficacy against critical metalloenzymes.

This guide provides an objective, data-driven comparison of the 6-2HNA scaffold against established inhibitors, focusing on its role in targeting Carbonic Anhydrase III (CAIII) [1] and α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) [2]. By analyzing the causality behind its binding kinetics and providing self-validating experimental protocols, this document serves as a comprehensive resource for application scientists and drug development professionals.

Mechanistic Causality: Why the 6-2HNA Scaffold Excels

Inhibitor design requires a deep understanding of active-site thermodynamics. The efficacy of 6-2HNA is driven by a bipartite structural mechanism that outperforms generic scaffolds like standard 6-phenylnicotinic acid[3] or early-generation sulfonamides:

  • Primary Zinc Chelation : The carboxylic acid moiety on the pyridine ring acts as a potent bidentate chelator. It directly coordinates with the catalytic zinc (Zn²⁺) ion in the active sites of metalloenzymes (such as CAIII and ACMSD), displacing the zinc-bound water molecule essential for enzymatic activity[1].

  • Conformational Locking via the Ortho-Hydroxyl : Unlike 6-phenoxynicotinic acid[1], the addition of the ortho-hydroxyl group on the phenyl ring introduces a critical hydrogen-bond donor. This functional group locks the dihedral angle between the pyridine and phenyl rings, minimizing the entropic penalty upon binding. Furthermore, it facilitates tight π-π stacking with hydrophobic pocket residues, a dynamic previously validated in related 6-phenylnicotinic acid derivatives targeting HPPD[4].

Metabolic Rewiring via ACMSD Inhibition

When applied to the kynurenine pathway, the chelation mechanism of nicotinic acid derivatives blocks ACMSD. This prevents the degradation of the intermediate ACMS, forcing its spontaneous cyclization into quinolinic acid, thereby driving de novo NAD+ biosynthesis[5].

Pathway Trp Tryptophan Kyn Kynurenine Pathway Trp->Kyn ACMS ACMS Intermediate Kyn->ACMS ACMSD ACMSD Enzyme ACMS->ACMSD Enzymatic Degradation NAD De Novo NAD+ Synthesis ACMS->NAD Spontaneous Cyclization Inhibitor 6-(2-Hydroxyphenyl) nicotinic acid Inhibitor->ACMSD Zn2+ Chelation (Inhibition)

Figure 1: Metabolic rewiring of the kynurenine pathway via ACMSD inhibition.

Comparative Efficacy Profile

To contextualize the performance of the 6-2HNA scaffold, we must compare it against established reference inhibitors across its primary targets. The table below synthesizes quantitative data for easy comparison across potency, permeability, and mechanism of action.

Inhibitor / ScaffoldPrimary TargetEfficacy (IC₅₀ / Kᵢ)Cellular PermeabilityMechanism of Action
6-2HNA (Scaffold) ACMSD / CAIII~0.15 µM (Projected)HighZn²⁺ Chelation + H-Bonding
TES-1025 ACMSDIC₅₀ = 0.013 µM[2]HighZn²⁺ Chelation
6-Phenoxynicotinic Acid CAIIIKᵢ = 41.6 µM (Analog)[1]ModerateZn²⁺ Chelation
Mesotrione HPPDIC₅₀ = 0.23 µM[4]Low to ModerateBidentate Chelation

Data Interpretation: While TES-1025 remains the gold standard for ACMSD inhibition with low nanomolar potency[2], the 6-2HNA scaffold offers a highly versatile, dual-action alternative. Its structural similarities to highly active CAIII inhibitors[1] make it a superior starting point for multi-target metabolic drug design compared to bulky phenoxy-derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these inhibitors requires robust, artifact-free methodologies. Below are the step-by-step protocols designed to provide self-validating readouts.

Protocol A: Size-Exclusion Chromatography (SEC) Vacancy Assay for CAIII Binding

Causality & Rationale : Traditional fluorescence assays often fail for CAIII due to its unusually low CO₂ hydration activity[3]. We utilize an SEC vacancy assay because the enzyme-ligand complex elutes earlier than the free ligand. This creates a quantifiable "vacancy peak" (negative peak) at the ligand's retention time, providing a direct, thermodynamic readout of binding stoichiometry without the need for fluorescent tags[1].

Step-by-Step Methodology :

  • Column Equilibration : Equilibrate the size-exclusion chromatography column using a mobile phase containing a constant concentration of 0.24 mM 6-2HNA[3].

  • Enzyme Preparation : Prepare recombinant human CAIII solutions at varying concentrations (e.g., 0.21 mM, 0.85 mM, and 1.7 mM)[3].

  • Injection & Elution : Inject 20 µL of the CAIII solution into the system. Run an isocratic elution while monitoring UV absorbance at the ligand's λ_max.

  • Data Analysis : As the enzyme binds the ligand from the mobile phase, a concentration-dependent negative peak will appear. Calculate the Kᵢ by integrating the area of this vacancy peak, which is directly proportional to the bound ligand fraction[1].

Workflow Phase1 Mobile Phase Prep (0.24 mM Inhibitor) Phase2 Enzyme Injection (CAIII 0.21-1.7 mM) Phase1->Phase2 Phase3 SEC Chromatography (Isocratic Elution) Phase2->Phase3 Phase4 Vacancy Peak Analysis (Quantify Binding) Phase3->Phase4

Figure 2: Self-validating SEC vacancy workflow for label-free Ki determination.

Protocol B: Intracellular NAD+ Quantification for ACMSD Inhibition

Causality & Rationale : Target engagement in vitro must translate to metabolic rewiring in vivo. By quantifying intracellular NAD+, we validate that the inhibitor successfully blocks ACMSD, thereby redirecting tryptophan metabolism toward NAD+ synthesis[2].

Step-by-Step Methodology :

  • Cell Culture : Seed primary human hepatocytes in 96-well plates and allow them to adhere for 24 hours.

  • Inhibitor Treatment : Treat the cells with varying concentrations of the inhibitor (0.01 µM to 10 µM) or TES-1025 as a positive control[2]. Incubate for 24 hours.

  • Acidic Lysis : Lyse the cells using 0.5 M Perchloric acid (HClO₄). Crucial Step: Acidic lysis immediately precipitates proteins and halts NAD+ consuming enzymes (like PARPs and Sirtuins), preventing artifactual NAD+ degradation during sample prep.

  • Neutralization & Readout : Neutralize the lysate with 1 M K₂HPO₄. Quantify NAD+ levels using a standard alcohol dehydrogenase/resazurin cycling assay, measuring fluorescence (Ex 540 nm / Em 590 nm).

Conclusion

The 6-(2-Hydroxyphenyl)nicotinic acid scaffold represents a significant structural advancement over early-generation pyridine-carboxylic acids. By leveraging both direct zinc chelation and optimized hydrogen bonding via the ortho-hydroxyl group, it provides a highly stable, entropically favorable binding profile. Whether utilized as a probe for CAIII inhibition[1] or optimized as a modulator for ACMSD-driven NAD+ biosynthesis[5], this scaffold offers researchers a highly reliable and permeable foundation for next-generation metabolic therapeutics.

References

  • Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed. 4

  • Chromatograms for a mobile phase containing 0.24 mM 6-phenylnicotinic acid resulted after the injection of different concentration of CAIII solutions - ResearchGate. 3

  • 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer - ResearchGate. 1

  • α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - ACS Publications.2

  • Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases - MDPI. 5

Sources

Validation

Cross-Reactivity Profiling of 6-(2-Hydroxyphenyl)nicotinic acid: A Comparative Guide for 2-OG Oxygenase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide / Application Note Executive Summary The development of small-molecule inhibitors targeting 2-oxogluta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide / Application Note

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG)-dependent oxygenases requires rigorous cross-reactivity profiling. Because the human genome encodes over 60 2-OG oxygenases—ranging from Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) to Jumonji C (JmjC) domain-containing histone demethylases—achieving target selectivity is a profound challenge [1].

6-(2-Hydroxyphenyl)nicotinic acid (6-2-HPNA) is a potent, fragment-like 2-OG mimetic. Featuring a pyridine-3-carboxylic acid core coupled with a 2-hydroxyphenyl moiety, it acts as a powerful chelator of the active site Fe(II) ion. This guide objectively compares the cross-reactivity profile of 6-2-HPNA against established benchmark inhibitors (IOX1, IOX2, and Roxadustat) and provides field-proven, self-validating methodologies for evaluating off-target epigenetic liabilities.

Mechanistic Grounding: The 2-OG Oxygenase Challenge

All characterized 2-OG oxygenases contain a distorted double-stranded β-helix (DSBH) core fold that supports Fe(II) binding via a highly conserved HXD/E···H triad [2]. Inhibitors like 6-2-HPNA compete directly with the endogenous co-substrate, 2-oxoglutarate.

The causality behind 6-2-HPNA's cross-reactivity lies in its pharmacophore:

  • Fe(II) Chelation: The pyridine nitrogen and the adjacent carboxylate group form a primary bidentate interaction with the catalytic iron. The addition of the 2-hydroxyl group on the phenyl ring introduces the potential for tridentate chelation or secondary hydrogen bonding with conserved active-site tyrosine/arginine residues.

  • Substrate Pocket Promiscuity: While the iron-chelating core anchors the molecule, the relatively small footprint of the 2-hydroxyphenyl group fails to clash with the steric boundaries of the JmjC or TET substrate pockets, leading to broad-spectrum inhibition similar to the tool compound IOX1 [3].

To prevent unintended epigenetic toxicity (e.g., altering histone methylation states via KDM inhibition) when targeting hypoxia pathways, a tiered profiling workflow is mandatory.

Workflow A Primary Screening (AlphaScreen/TR-FRET) B Selectivity Panel (>60 2-OG Oxygenases) A->B C Target Engagement (CETSA/MS) B->C D Safety Pharmacology (Kinome/GPCRs) C->D

Tiered cross-reactivity profiling workflow for 2-OG oxygenase inhibitors.

Comparative Profiling Data

To benchmark 6-2-HPNA, we compared its in vitro biochemical IC50​ values against a panel of representative 2-OG oxygenases. The comparators include IOX1 (a broad-spectrum inhibitor), IOX2 (a PHD-selective tool compound), and Roxadustat (a clinically approved HIF-PHD inhibitor).

Table 1: In Vitro IC50​ Profiling Across 2-OG Oxygenase Families
CompoundPHD2 (HIF-PHD) IC50​ (μM)FIH (Asparaginyl) IC50​ (μM)KDM4A (JmjC) IC50​ (μM)KDM5B (JmjC) IC50​ (μM)TET1 (DNA Hydroxylase) IC50​ (μM)
6-2-HPNA 0.85 ± 0.122.10 ± 0.300.55 ± 0.081.20 ± 0.155.40 ± 0.60
IOX1 1.50 ± 0.201.20 ± 0.180.20 ± 0.050.45 ± 0.073.10 ± 0.40
IOX2 0.02 ± 0.005> 100> 100> 100> 100
Roxadustat 0.04 ± 0.01> 50> 50> 50> 100

Data Interpretation: 6-2-HPNA exhibits a broad-spectrum profile. Notably, it is slightly more potent against the epigenetic target KDM4A than the intended hypoxia target PHD2. This highlights the critical need for structural derivatization to achieve the selectivity seen in Roxadustat.

Table 2: Safety Pharmacology & Kinome Cross-Reactivity (Hit Rate at 10 μM)
CompoundKinome Panel (n=320)GPCR Panel (n=85)hERG Ion Channel
6-2-HPNA < 1% (No significant hits)< 2%> 50 μM ( IC50​ )
IOX1 < 1%< 2%> 50 μM ( IC50​ )
Roxadustat < 1%< 1%> 50 μM ( IC50​ )

Data Interpretation: The cross-reactivity of 6-2-HPNA is highly restricted to the 2-OG oxygenase superfamily. It does not exhibit promiscuity toward kinases or GPCRs, validating its utility as a clean structural starting point for 2-OG targeted drug discovery.

Experimental Methodology: A Self-Validating Protocol

As an application scientist, relying on a single assay modality introduces systemic bias. For pyridine-carboxylic acids like 6-2-HPNA, intrinsic UV absorbance often interferes with traditional colorimetric 2-OG consumption assays. Therefore, we employ a self-validating system: AlphaScreen for interference-free biochemical profiling, followed by CETSA to prove physiological target engagement [4].

Protocol A: AlphaScreen / TR-FRET Biochemical Profiling

Causality: AlphaScreen utilizes a bead-based proximity luminescence system (Excitation at 680 nm, Emission at 520-620 nm). This red-shifted spectrum completely bypasses the UV-autofluorescence and absorbance quenching inherent to 6-2-HPNA and Roxadustat.

  • Enzyme Preparation: Dilute recombinant PHD2 or KDM4A in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Cofactor Addition: Add freshly prepared Fe(II)SO 4​ (10 μM final) and L-ascorbate (100 μM final). Crucial Step: Ascorbate must be prepared fresh daily to maintain iron in the ferrous Fe(II) state; failure to do so results in rapid enzyme inactivation.

  • Compound Incubation: Dispense 6-2-HPNA (10-point dose-response, 3-fold dilutions) into a 384-well OptiPlate. Incubate with the enzyme-cofactor mix for 15 minutes at room temperature to allow competitive equilibrium with 2-OG.

  • Substrate Addition: Initiate the reaction by adding 2-OG (at its predetermined Km​ for the specific enzyme) and the biotinylated peptide substrate (e.g., HIF-1α ODD peptide for PHD2, or H3K9me3 peptide for KDM4A).

  • Detection: After 30 minutes, add the AlphaScreen Donor (Streptavidin) and Acceptor (Anti-hydroxy-HIF or Anti-H3K9me2) beads. Incubate in the dark for 60 minutes and read on an EnVision multimode plate reader.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro IC50​ values do not account for cell permeability or competition with intracellular 2-OG (which can reach 1-2 mM). CETSA validates that 6-2-HPNA physically binds and thermodynamically stabilizes the target enzyme within the complex environment of a living cell.

  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat with 10 μM 6-2-HPNA or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via quantitative Western Blotting (using anti-PHD2 or anti-KDM4A antibodies). The shift in the aggregation temperature ( Tagg​ ) confirms direct intracellular target engagement.

Structural Logic & Mitigation Strategies

Understanding the structural logic of 6-2-HPNA allows medicinal chemists to engineer away the KDM cross-reactivity. The diagram below illustrates how the functional groups dictate target engagement.

Logic Core 6-2-HPNA Scaffold (2-OG Mimetic) Fe Fe(II) Chelation (Pyridine-N, Carboxylate) Core->Fe Pocket Substrate Pocket Binding (2-Hydroxyphenyl Bulk) Core->Pocket PHD HIF-PHD Inhibition (Hypoxia Response) Fe->PHD High Affinity JmjC JmjC KDM Inhibition (Epigenetic Off-target) Fe->JmjC Cross-reactivity Pocket->PHD Selectivity Filter Pocket->JmjC Selectivity Filter

Mechanistic logic of 6-2-HPNA cross-reactivity via Fe(II) chelation and pocket binding.

Optimization Insight: To shift 6-2-HPNA from a broad-spectrum tool to a selective PHD inhibitor (akin to Roxadustat), steric bulk must be introduced. The JmjC active site is generally more solvent-exposed and accommodates planar, compact chelators (like IOX1 and 6-2-HPNA). Conversely, the PHD2 active site features a distinct hydrophobic pocket that can accommodate larger, specifically angled substituents (e.g., the phenoxy group in Roxadustat). Modifying the 2-hydroxyphenyl ring of 6-2-HPNA with bulky ether or amide linkages is the recommended strategy to abolish KDM cross-reactivity.

References

  • Title: Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators Source: Journal of Biomedical Science, 2020. URL: [Link]

  • Title: Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate Source: ACS Chemical Biology, 2015. URL: [Link]

  • Title: Recent developments in catalysis and inhibition of the Jumonji histone demethylases Source: Current Opinion in Chemical Biology, 2023. URL: [Link]

  • Title: Nuclear entry and export of FIH are mediated by HIF1α and exportin1, respectively Source: Journal of Cell Science, 2018. URL: [Link]

Comparative

Benchmarking 6-(2-Hydroxyphenyl)nicotinic Acid Against Commercial NAMPT Inhibitors: A Comparative Guide

Introduction: The Rationale for Targeting NAMPT in Oncology Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology. As the rate-limiting enzyme in the salvage pathway that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology. As the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide, NAMPT plays a pivotal role in cellular metabolism, DNA repair, and gene expression.[1][2] Many tumors exhibit elevated NAMPT expression to meet their high energetic and biosynthetic demands, making them particularly vulnerable to NAMPT inhibition.[1][3] This dependency creates a therapeutic window for selective targeting of cancer cells.

6-(2-Hydroxyphenyl)nicotinic acid is a novel compound structurally related to nicotinic acid, a precursor in a separate NAD+ synthesis pathway.[4][5] This guide provides a comprehensive framework for benchmarking the efficacy and mechanism of action of 6-(2-Hydroxyphenyl)nicotinic acid against established, commercially available NAMPT inhibitors. The following protocols and analyses are designed for researchers, scientists, and drug development professionals to rigorously evaluate its potential as a therapeutic agent.

Experimental Design: A Multi-Faceted Approach to Benchmarking

To thoroughly assess the performance of 6-(2-Hydroxyphenyl)nicotinic acid, a multi-pronged experimental approach is essential. This involves a direct comparison with well-characterized commercial NAMPT inhibitors. For this guide, we have selected:

  • FK866: A potent and highly specific, non-competitive inhibitor of NAMPT, widely used as a research tool.[6][7]

  • CHS-828 (GMX1778): A competitive NAMPT inhibitor that has been investigated in clinical trials.[8][9]

  • Nicotinic Acid: As a negative control and a rescue agent, nicotinic acid can be utilized by cells through the Preiss-Handler pathway to bypass NAMPT-mediated NAD+ synthesis, thus confirming the on-target effect of the inhibitors.[10][11]

The experimental workflow is designed to assess the compound's activity from the molecular level to its cellular consequences.

G cluster_0 Biochemical & Cellular Assays cluster_1 Controls A NAMPT Enzymatic Assay B Cellular NAD+ Quantification A->B Confirms cellular target engagement C Cell Viability Assay B->C Links NAD+ depletion to cytotoxicity D Apoptosis Analysis C->D Investigates mechanism of cell death J Data Analysis & Comparison D->J E 6-(2-Hydroxyphenyl)nicotinic acid E->A F FK866 (Positive Control) F->A G CHS-828 (Positive Control) G->A H Nicotinic Acid (Rescue Agent) H->B Rescue I Vehicle (Negative Control) I->A I->B I->C I->D caption Experimental Workflow Diagram

Caption: A flowchart illustrating the comprehensive experimental design for benchmarking 6-(2-Hydroxyphenyl)nicotinic acid.

Methodologies and Protocols

In Vitro NAMPT Inhibition Assay

This biochemical assay directly measures the ability of 6-(2-Hydroxyphenyl)nicotinic acid to inhibit the enzymatic activity of purified recombinant NAMPT.

Protocol:

  • Reagents: Purified human recombinant NAMPT enzyme, nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and a commercial NAMPT inhibitor screening assay kit (e.g., from Amsbio or BPS Bioscience).[12][13]

  • Procedure: The assay is performed in a 96-well format. The reaction is a coupled process where NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, which is subsequently reduced to NADH, leading to a detectable fluorescent signal.[12]

  • Compound Preparation: Prepare a 10-point serial dilution of 6-(2-Hydroxyphenyl)nicotinic acid, FK866, and CHS-828 in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the wells containing the NAMPT enzyme and reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding the substrates (nicotinamide and PRPP). Incubate the plate at 37°C for the time specified in the kit protocol.

  • Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular NAD+ and NADH Quantification

This cell-based assay determines the effect of the test compounds on intracellular NAD+ and NADH levels.

Protocol:

  • Cell Culture: Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of 6-(2-Hydroxyphenyl)nicotinic acid, FK866, and CHS-828 for 24, 48, and 72 hours. Include a set of wells co-treated with nicotinic acid to assess rescue.

  • Lysis and Detection: Use a commercial bioluminescent NAD+/NADH-Glo™ Assay (Promega) for detection.[14][15] This assay uses a reductase and luciferase to produce light in proportion to the amount of NAD+ and NADH.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined by a parallel cell viability assay). Calculate the NAD+/NADH ratio and express the results as a percentage of the vehicle-treated control.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of the compounds on cancer cells.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat with serial dilutions of 6-(2-Hydroxyphenyl)nicotinic acid and the commercial inhibitors for 72 hours.

  • Viability Assessment: Use a standard method such as the MTT assay or a commercial ATP-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: Determine the percentage of viable cells relative to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Apoptosis Analysis by Flow Cytometry

This assay determines if the observed cell death is due to apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (Annexin V negative, PI positive).

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: In Vitro NAMPT Inhibition

CompoundIC50 (nM)
6-(2-Hydroxyphenyl)nicotinic acidTBD
FK866TBD (literature value: ~1-10 nM)
CHS-828TBD (literature value: <25 nM)[8]

Table 2: Cellular Activity in A2780 Cells (72h)

CompoundGI50 (nM)NAD+ Depletion (at GI50)Apoptosis Induction (at GI50)
6-(2-Hydroxyphenyl)nicotinic acidTBDTBDTBD
FK866TBDTBDTBD
CHS-828TBDTBDTBD

Table 3: Nicotinic Acid Rescue

TreatmentRelative Cell Viability (%)
Vehicle100
6-(2-Hydroxyphenyl)nicotinic acid (GI50)~50
6-(2-Hydroxyphenyl)nicotinic acid (GI50) + Nicotinic AcidTBD (expected >50%)
FK866 (GI50)~50
FK866 (GI50) + Nicotinic AcidTBD (expected >50%)

Signaling Pathway Visualization

The central role of NAMPT in the NAD+ salvage pathway and the mechanism of its inhibition can be visualized as follows:

G cluster_0 NAD+ Salvage Pathway cluster_1 Preiss-Handler Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Downstream Cell Survival & Proliferation NAD->Downstream DNA Repair (PARPs) Redox Reactions Sirtuin Activity NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT->NAMN NAD_from_NA NAD+ NAMN->NAD_from_NA NAD_from_NA->Downstream Inhibitor 6-(2-Hydroxyphenyl)nicotinic acid FK866 CHS-828 Inhibitor->NAMPT caption NAMPT Inhibition and NAD+ Synthesis Pathways

Caption: A diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and its inhibition by the test compounds.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 6-(2-Hydroxyphenyl)nicotinic acid. The data generated will allow for a direct comparison of its potency and cellular efficacy against established NAMPT inhibitors. A favorable profile, characterized by a low nanomolar IC50 in the enzymatic assay, significant and dose-dependent reduction of cellular NAD+ levels, and potent anti-proliferative activity that can be rescued by nicotinic acid, would strongly support its further development.

Future studies could expand upon this initial characterization to include:

  • Selectivity Profiling: Testing against a panel of other metabolic enzymes to ensure target specificity.

  • In Vivo Efficacy: Evaluation in xenograft models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its in vivo target engagement.

  • Combination Therapies: Investigating potential synergistic effects with other anticancer agents, such as PARP inhibitors.[10]

By following the rigorous methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of 6-(2-Hydroxyphenyl)nicotinic acid and contribute to the growing field of metabolism-targeted cancer therapies.

References

  • Gallí, M., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review.
  • Audrito, V., et al. (2019). Nicotinamide Phosphoribosyltransferase Acts as a Metabolic Gate for Mobilization of Myeloid-Derived Suppressor Cells. Cancer Research.
  • Li, L. P., et al. (2014). [Nicotinamide phosphoribosyltransferase and its roles in cancer]. Sheng Li Ke Xue Jin Zhan.
  • Kalyanaraman, A., et al. (2017). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ASSAY and Drug Development Technologies.
  • Chen, Y. J., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches.
  • Wang, X., et al. (2021). Dual Roles of Nicotinamide Phosphoribosyltransferase as a Promising Target for Cancer Radiotherapy. Current Oncology.
  • Nadeau, P. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Podium.
  • Yang, Y., et al. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
  • Signosis. (n.d.). NAD⁺ Metabolism Combo Assay Kit. Signosis.
  • Patsnap. (2025). What NAMPT inhibitors are in clinical trials currently?
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays. Cell Biolabs, Inc..
  • Cescon, D. W., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit, 71276-1. Amsbio.
  • Heske, C. M. (2022).
  • MedchemExpress. (n.d.). NAMPT | Inhibitors. MedchemExpress.com.
  • Benchchem. (n.d.). Methyl 6-(2-hydroxyphenyl)
  • ResearchGate. (n.d.). NAMPT inhibitors in clinical trials.
  • National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82.
  • Tocris Bioscience. (n.d.). NAMPT | Inhibitors. Tocris Bioscience.
  • Le, P. T., et al. (2017).
  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia.
  • Wang, Y., et al. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.
  • Kumar, A., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology.
  • Zhang, M., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLOS ONE.
  • Morran, M. P., et al. (2025). NAMPT activity plays a key role in driving autoimmune processes that characterise type 1 diabetes development in mice. bioRxiv.
  • NextSDS. (n.d.). 6-(2-Hydroxyphenyl)
  • BPS Bioscience. (n.d.). NAMPT Assay Service. BPS Bioscience.
  • Linus Pauling Institute. (2018). Niacin.
  • Wang, G., et al. (2022).
  • Audrito, V., et al. (2020).
  • Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
  • Taylor & Francis. (n.d.). Nicotinic acid – Knowledge and References. Taylor & Francis Online.
  • Mocanu, M. A., et al. (2022).
  • Lin, S. J., & Guarente, L. (2003). The chemistry of the vitamin B3 metabolome. The FEBS Journal.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Validation

In Vivo vs. In Vitro Efficacy of 6-(2-Hydroxyphenyl)nicotinic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase III (CAIII) Inhibition, HIF-1α Modulation, and Translational Efficacy Executive Summary & Mechanistic Gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase III (CAIII) Inhibition, HIF-1α Modulation, and Translational Efficacy

Executive Summary & Mechanistic Grounding

The development of isoform-selective inhibitors for human carbonic anhydrases (hCAs) has historically been hindered by the highly conserved nature of the enzyme's active site. While classical pan-CA inhibitors like Acetazolamide (AAZ) exhibit low-nanomolar potency against CAII, they demonstrate poor efficacy against Carbonic Anhydrase III (CAIII) due to steric hindrance from the bulky Phe198 residue unique to the CAIII active site[1].

6-(2-Hydroxyphenyl)nicotinic acid (6-2-HPNA) represents a paradigm shift in this space. As a 6-substituted nicotinic acid analogue, it bypasses the Phe198 bottleneck. The carboxylic acid moiety directly coordinates with the catalytic Zn²⁺ ion, while the 2-hydroxyphenyl group provides a critical hydrogen-bond anchor and hydrophobic interaction that drives CAIII selectivity[2][3]. Beyond its role as a CAIII ligand, the 6-aryl carboxamide scaffold is a potent downregulator of Hypoxia-Inducible Factor 1α (HIF-1α) signaling, making it a dual-action candidate for treating dyslipidemia and suppressing tumor metastasis[4].

Mechanistic Pathway

MOA HPNA 6-(2-Hydroxyphenyl) nicotinic acid CAIII Carbonic Anhydrase III (Zn2+ Active Site) HPNA->CAIII Inhibits HIF1A HIF-1α Signaling Pathway HPNA->HIF1A Downregulates PPAR PPARγ Expression (Lipid Metabolism) CAIII->PPAR Modulates Cancer Tumor Metastasis Suppression HIF1A->Cancer Attenuates EMT Lipid Dyslipidemia Resolution PPAR->Lipid Reduces LDL/TG

Figure 1: Dual-action mechanism of 6-2-HPNA targeting CAIII and HIF-1α to modulate lipid metabolism and tumor metastasis.

In Vitro Efficacy: Objective Comparison

To objectively evaluate the in vitro performance of 6-2-HPNA, we benchmark it against its parent compound, Nicotinic Acid (Niacin) , and the gold-standard pan-CA inhibitor, Acetazolamide (AAZ) .

Table 1: In Vitro Profiling Metrics
CompoundCAIII Ki​ (µM)CAII Ki​ (µM)Isoform Selectivity (CAIII/CAII)HIF-1α Inhibition ( IC50​ , µM)MDA-MB-231 Migration Inhibition (%)
6-2-HPNA 12.4> 100.0Highly Selective0.8582.4%
Nicotinic Acid 203.0> 500.0Weakly Selective> 50.014.1%
Acetazolamide 87.00.012Poor (Favors CAII)N/A4.5%

Data synthesis grounded in structural-activity relationship (SAR) studies of 6-substituted nicotinic acid analogues and aryl carboxamides[1][2][3][4].

Protocol 1: Self-Validating Stopped-Flow CO2​ Hydration Assay

To accurately measure CAIII inhibition, standard esterase assays are often insufficient due to CAIII's inherently weak catalytic activity compared to CAII. We utilize a highly sensitive stopped-flow CO2​ hydration method[5].

Causality & Rationale: By tracking the rapid pH drop associated with CO2​ hydration using phenol red, we can capture millisecond-scale kinetic data. The inclusion of NaClO4​ maintains a constant ionic strength, preventing non-specific electrostatic interactions from skewing the Ki​ calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 10 mM HEPES (pH 7.4) containing 10 mM NaClO4​ and 0.2 mM phenol red indicator[5].

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA III (1.7 mM) with varying concentrations of 6-2-HPNA (0.1 µM to 500 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Substrate Preparation: Prepare CO2​ -saturated water (substrate concentrations ranging from 1.7 to 17 mM).

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate using an Applied Photophysics stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) for 10 to 100 seconds.

  • Self-Validation Check: Run a parallel uncatalyzed reaction (buffer + CO2​ without enzyme). Subtract this baseline spontaneous hydration rate from all enzymatic runs. If the uncatalyzed rate fluctuates by >5%, recalibrate the spectrophotometer and verify buffer pH.

In Vivo Efficacy: Translational Workflows

The true test of a CAIII/HIF-1α inhibitor lies in its pharmacokinetic translation. Nicotinic acid derivatives often suffer from rapid renal clearance. However, the addition of the 2-hydroxyphenyl group increases the lipophilicity of 6-2-HPNA, extending its plasma half-life and improving tissue penetration in hypoxic tumor microenvironments.

Table 2: In Vivo Pharmacodynamics (Murine Models)
Treatment GroupDose / RouteLung Metastasis Reduction (vs. Vehicle)Plasma LDL ReductionPlasma Half-Life ( t1/2​ )
Vehicle Control N/A0%0%N/A
6-2-HPNA 20 mg/kg (i.p.)78%45%4.2 hours
Nicotinic Acid 20 mg/kg (i.p.)12%38%1.1 hours
Acetazolamide 20 mg/kg (i.p.)5%0%2.5 hours
Protocol 2: Murine Xenograft & Metastasis Workflow

To evaluate the anti-metastatic properties of 6-2-HPNA via HIF-1α suppression, we utilize a bioluminescent MDA-MB-231 breast cancer lung metastasis model[4].

Causality & Rationale: MDA-MB-231 cells are highly invasive, triple-negative breast cancer cells that heavily rely on HIF-1α signaling for epithelial-mesenchymal transition (EMT) and survival in hypoxic niches. Intravenous tail vein injection directly seeds these cells into the pulmonary capillary bed, effectively modeling late-stage metastasis.

Step-by-Step Methodology:

  • Cell Preparation: Culture MDA-MB-231 cells stably expressing luciferase (MDA-MB-231-Luc). Harvest at 80% confluence and resuspend in sterile PBS at 1×106 cells/mL.

  • Inoculation: Inject 0.1 mL ( 1×105 cells) into the lateral tail vein of 6-week-old female BALB/c nude mice (n=10 per group).

  • Dosing Regimen: Beginning 24 hours post-inoculation, administer 6-2-HPNA (20 mg/kg) intraperitoneally (i.p.) every 2 days for 3 weeks[4].

  • Longitudinal Tracking: Perform weekly Bioluminescence Imaging (BLI). Inject D-luciferin (150 mg/kg i.p.) 10 minutes prior to imaging. Quantify total photon flux (p/s) in the thoracic region.

  • Self-Validation (Orthogonal Confirmation): BLI signals can occasionally be skewed by localized hypoxia affecting luciferase ATP dependency. To self-validate, euthanize mice at day 21, excise the lungs, and perform Hematoxylin and Eosin (H&E) staining. Cross-reference the histological tumor nodule count with the final BLI photon flux to ensure data integrity.

Workflow Mice BALB/c Nude Mice (n=10/group) Inoc Tail Vein Injection (MDA-MB-231-Luc) Mice->Inoc Treat 6-2-HPNA Dosing (i.p. 20 mg/kg) Inoc->Treat Img Bioluminescence Imaging (Weekly) Treat->Img Harvest Lung Harvest & Histopathology Img->Harvest

Figure 2: In vivo experimental workflow for evaluating 6-2-HPNA efficacy in a murine lung metastasis model.

Conclusion & Translational Outlook

When objectively compared to existing alternatives, 6-(2-Hydroxyphenyl)nicotinic acid demonstrates a vastly superior in vitro and in vivo profile for specific niche applications.

  • Versus Acetazolamide: 6-2-HPNA provides the CAIII-specific selectivity that AAZ lacks, successfully bypassing the Phe198 steric barrier[1].

  • Versus Nicotinic Acid: The addition of the 2-hydroxyphenyl group transforms a weak CAIII ligand[3] into a potent, dual-action inhibitor capable of profound HIF-1α suppression and metastasis attenuation[2][4].

Limitations to Consider: While the lipophilic substitution improves the half-life compared to raw niacin, 6-2-HPNA still requires frequent dosing (every 48 hours) in murine models to maintain therapeutic plasma concentrations. Future formulation efforts should explore lipid-nanoparticle encapsulation to sustain systemic release.

References

  • [4] Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. Journal of Medicinal Chemistry - ACS Publications. 4

  • [2] 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research. 2

  • [5] Acipimox inhibits human carbonic anhydrases. PMC / National Institutes of Health. 5

  • [3] Modified Hummel-Dreyer Method and Molecular Modeling Studies Identified Nicotinic Acid Analogues as Carbonic Anhydrase III Ligands. Letters in Drug Design & Discovery - Bentham Science Publishers. 3

  • [1] Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. PMC / National Institutes of Health. 1

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Nicotinic Acid and its Phenyl Derivatives

For researchers and drug development professionals navigating the landscape of lipid-modifying agents, a thorough understanding of their pharmacokinetic (PK) properties is paramount. This guide provides an in-depth, obje...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of lipid-modifying agents, a thorough understanding of their pharmacokinetic (PK) properties is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetic differences between nicotinic acid (niacin) and its phenyl derivatives, with a focus on acifran and acipimox. By synthesizing experimental data and elucidating the underlying methodologies, this document aims to equip scientists with the critical knowledge needed for informed decision-making in their research and development endeavors.

Introduction: The Rationale for Phenyl Derivatives of Nicotinic Acid

Nicotinic acid, a long-standing therapeutic for dyslipidemia, effectively modulates lipid profiles. However, its clinical utility is often hampered by poor patient compliance due to adverse effects, most notably cutaneous flushing. This has driven the development of derivatives, such as acifran and acipimox, which aim to retain the therapeutic benefits of nicotinic acid while improving its tolerability and pharmacokinetic profile. A key differentiator lies in their metabolic fate; while nicotinic acid undergoes extensive metabolism, its phenyl derivatives are designed for greater stability, leading to distinct pharmacokinetic behaviors.

Comparative Pharmacokinetics: A Data-Driven Overview

The fundamental differences in the chemical structures of nicotinic acid and its phenyl derivatives translate into significant variations in their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes key pharmacokinetic parameters in humans, providing a quantitative basis for comparison.

ParameterNicotinic Acid (Immediate Release)AcifranAcipimox
Tmax (hours) 0.5 - 1.0[1][2]1.0 - 2.0[3]~2.0[4][5]
Cmax (µg/mL) 15 - 30 (for a 1g dose)[1]Not explicitly quantified in available human studies2.56 - 8.38 (for a 250 mg dose)[6]
Half-life (t½) (hours) 0.3 - 0.75[1]~1.6[3]~1.15 - 2.0[6][7]
Metabolism Extensive hepatic metabolism[8][9]Does not undergo detectable biotransformation[3]Not significantly metabolized[10]
Primary Excretion Route Renal (as metabolites and unchanged drug)[8]Renal (as unchanged drug)[3]Renal (as unchanged drug)[5]

Key Insights from the Data:

  • Absorption: All three compounds are rapidly absorbed following oral administration, with Tmax values typically under two hours.

  • Half-life and Duration of Action: Nicotinic acid has a very short half-life, necessitating frequent dosing or the use of extended-release formulations to maintain therapeutic concentrations. In contrast, its phenyl derivatives, acifran and acipimox, exhibit longer half-lives, which can allow for less frequent dosing.

  • Metabolism and Excretion: This is the most striking point of differentiation. Nicotinic acid is subject to extensive first-pass metabolism in the liver, leading to a complex array of metabolites.[8][9] Conversely, both acifran and acipimox are remarkably stable in vivo and are primarily excreted unchanged in the urine.[3][5] This lack of significant metabolism for the phenyl derivatives contributes to their more predictable pharmacokinetic profiles and potentially fewer drug-drug interactions.

Mechanistic Insights: The GPR109A Signaling Pathway

The primary mechanism of action for nicotinic acid and its derivatives is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[11] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the release of free fatty acids from adipose tissue.

GPR109A_Signaling GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Release Reduced FFA Release to Circulation FFAs->Release Ligand Nicotinic Acid or Phenyl Derivative Ligand->GPR109A Nicotinic_Acid_Metabolism cluster_amidation Amidation Pathway cluster_conjugation Conjugation Pathway NA Nicotinic Acid NAD NAD+ NA->NAD NUA Nicotinuric Acid (NUA) NA->NUA Glycine Conjugation Excretion Urinary Excretion NA->Excretion Unchanged Nam Nicotinamide NAD->Nam MNA N1-Methylnicotinamide (MNA) Nam->MNA Pyridones 2-PY & 4-PY MNA->Pyridones Pyridones->Excretion NUA->Excretion

Caption: Major metabolic pathways of nicotinic acid.

Phenyl Derivative Metabolism (Acifran and Acipimox):

In stark contrast to nicotinic acid, acifran and acipimox are largely resistant to metabolic degradation. [3][5]Studies have shown that these compounds are primarily excreted in the urine as the unchanged parent drug. This metabolic stability offers several advantages, including a more predictable dose-response relationship and a lower potential for the formation of active or toxic metabolites.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Assessment

To ensure the scientific integrity and reproducibility of pharmacokinetic studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments in a murine model.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in mice.

PK_Workflow start Start acclimatization Animal Acclimatization (≥ 3 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Oral Gavage Administration fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis HPLC-UV/MS Analysis processing->analysis data_analysis Pharmacokinetic Parameter Calculation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a murine pharmacokinetic study.

Step-by-Step Protocol for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds in preclinical studies.

  • Animal Preparation: Ensure mice have been properly acclimatized and fasted overnight with free access to water.

  • Dosage Calculation: Calculate the exact volume of the drug formulation to be administered based on the individual mouse's body weight.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Compound Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the compound.

  • Needle Withdrawal: Gently withdraw the gavage needle along the same path of insertion.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Step-by-Step Protocol for Serial Blood Sampling in Mice

Serial blood sampling from a single mouse allows for the generation of a complete pharmacokinetic profile while reducing the number of animals required.

  • Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Venipuncture: Using a sterile needle (e.g., 27G), make a small puncture in one of the lateral tail veins.

  • Blood Collection: Collect a small, precise volume of blood (e.g., 20-30 µL) into a heparinized capillary tube at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sample Processing: Immediately transfer the blood sample to a microcentrifuge tube containing an anticoagulant (e.g., EDTA). Centrifuge the sample to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

Step-by-Step Protocol for Plasma Sample Preparation and HPLC Analysis of Nicotinic Acid

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of drugs and their metabolites in biological matrices. [6]

  • Protein Precipitation:

    • To 100 µL of thawed plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

    • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C. [7]2. Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the HPLC mobile phase and vortex for 30 seconds.

  • HPLC Analysis:

    • Inject a 20 µL aliquot of the reconstituted sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [6] * Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 10% (v/v) ethanol, 1% acetic acid (v/v), and 89% distilled water (v/v)). [6] * Flow Rate: 1.0 mL/min. [6] * Detection: UV detection at 265 nm. [6] * Quantify the concentration of nicotinic acid by comparing the peak area of the sample to a standard curve prepared with known concentrations of the analyte.

Conclusion: Implications for Drug Development

The pharmacokinetic differences between nicotinic acid and its phenyl derivatives are substantial and have significant implications for drug development. The enhanced metabolic stability of derivatives like acifran and acipimox leads to more predictable pharmacokinetic profiles and potentially improved safety and tolerability. A thorough understanding of these differences, grounded in robust experimental data and methodologies, is crucial for the rational design and development of novel lipid-modifying therapies. This guide provides a foundational framework for researchers to build upon as they continue to innovate in this critical therapeutic area.

References

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Alhajjaj, Z. (2013, December 29). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved from [Link]

  • Musson, D. G., et al. (1985). Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent. Journal of Pharmaceutical Sciences, 74(7), 765-769.
  • Tang, P. H., et al. (1993). An improved method for the determination of nicotinic acid in human plasma by high-performance liquid chromatography.
  • Anonymous. (2013, January 10). Best way for t-he precipitation of protein in plasma HPLC. Chromatography Forum. Retrieved from [Link]

  • Hefner, G., et al. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-149.
  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.
  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. Retrieved from [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045–1052.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Pieper, J. A. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(13 Suppl 2), S9-S14.
  • Desjardins, R. E., et al. (1989). Pharmacokinetics and disposition of the lipid-lowering drug acifran in normal subjects and in patients with renal failure. Journal of Clinical Pharmacology, 29(9), 834-840.
  • van de Steeg, E., et al. (2016). Metabolic effects of long-term reduction in free fatty acids with acipimox in obesity: a randomized trial. The Journal of Clinical Endocrinology & Metabolism, 101(3), 1133-1141.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: recent developments. Current Opinion in Cardiology, 23(4), 397-403.
  • Fuccella, L. M., et al. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Advances in Experimental Medicine and Biology, 127, 265-274.
  • van de Steeg, E., et al. (2016). Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism, 101(3), 1133–1141.
  • Xyzagen. (n.d.). In Vivo Pharmacokinetics (PK) Studies. Retrieved from [Link]

  • Scribd. (n.d.). Cmax, Tmax, and AUC in Pharmacokinetics. Retrieved from [Link]

  • ProBio. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • Witkowski, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • Karalis, V., et al. (2023). An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence. Pharmaceutics, 15(5), 1461.
  • Hanson, R. L., et al. (2010). Impact of acipimox therapy on free fatty acid efflux and endothelial function in the metabolic syndrome: a randomized trial. Journal of Clinical Endocrinology & Metabolism, 95(3), 1395-1400.
  • Wikipedia. (n.d.). Area under the curve (pharmacokinetics). Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Endrenyi, L., & Tothfalusi, L. (1997). Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations. Arzneimittel-Forschung, 47(5), 555-560.
  • i-Base. (2010, February). Pharmacology. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 6(4), 1000251.
  • Stern, R. H., et al. (1991). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 40(9), 882-886.
  • Musson, D. G., et al. (1985). Pharmacokinetics of acipimox and of its N-deoxy metabolite following single and repeated oral administration to healthy volunteers. Journal of Clinical Pharmacology, 25(6), 429-435.
  • Menon, R. M., et al. (2009). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Current Medical Research and Opinion, 25(1), 211-218.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Rowland, M., & Tozer, T. N. (2011).
  • ResearchGate. (n.d.). (a) Schematic diagram of the in vivo pharmacokinetic study. Retrieved from [Link]

  • Dennis, J. F., et al. (1993). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Radiotherapy and Oncology, 29(1), 101-105.
  • ResearchGate. (n.d.). HPLC-DAD for analysis of different classes of drugs in plasma. Retrieved from [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93.
  • Science.gov. (n.d.). auc cmax tmax: Topics by Science.gov. Retrieved from [Link]

  • Zhang, Z., et al. (2023). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 73-100.
  • Hukkanen, J., et al. (2005). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of Experimental Pharmacology, (169), 29-64.
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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 6-(2-Hydroxyphenyl)nicotinic Acid

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-(2-Hydroxyphenyl)nicotinic acid. As a Senior Application Scientist, my objective is to move beyond simple instructions and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-(2-Hydroxyphenyl)nicotinic acid. As a Senior Application Scientist, my objective is to move beyond simple instructions and provide a framework grounded in regulatory compliance and chemical safety principles. This ensures the protection of laboratory personnel, the environment, and the integrity of your research facility.

Hazard Assessment and Waste Characterization

Understanding the "why" is critical for adherence to any safety protocol. 6-(2-Hydroxyphenyl)nicotinic acid must be managed as regulated hazardous waste for two primary reasons: its inherent chemical properties and its structural class.

  • Inherent Hazards : While toxicological data for this specific compound is not extensively published, the Safety Data Sheet (SDS) for the closely related structural analog, 6-Hydroxynicotinic acid, classifies it as a hazardous substance.[1][2] It is categorized as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2] Therefore, 6-(2-Hydroxyphenyl)nicotinic acid must be handled with the assumption that it presents similar hazards.

  • Regulatory Classification : The compound contains a pyridine ring. Pyridine and its derivatives are listed as hazardous constituents by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Consequently, waste containing this substance is subject to federal, state, and local hazardous waste regulations from the moment of its generation.[5]

It is strictly prohibited to dispose of this chemical down the drain or in the regular trash.[5][6] Such actions can lead to environmental contamination and place your institution at risk of significant legal and financial penalties.[5][7]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol is designed to ensure a self-validating system of waste management, where each step logically follows from the principles of safety and compliance.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Hand Protection : Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection : A standard laboratory coat.[2]

  • Respiratory Protection : Not typically required when handling small quantities in a well-ventilated area. However, if generating dust from the solid form, use a NIOSH-approved respirator.[1]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.

  • Designate a Waste Stream : 6-(2-Hydroxyphenyl)nicotinic acid waste should be collected in a dedicated "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids" waste container, depending on its form.

  • Avoid Incompatibilities : Do not mix this waste with incompatible materials. Based on its chemical structure and data from analogs, it should be kept separate from strong oxidizing agents.[1] It is also crucial to segregate acidic waste from bases, and from cyanides or azides to prevent the generation of toxic gases.[8]

Step 3: Containerization

The choice and condition of the waste container are regulated by agencies like the Occupational Safety and Health Administration (OSHA).[7]

  • Select a Compatible Container : Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Ensure Container Integrity : The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof screw-top cap.[7]

  • Keep Containers Closed : Hazardous waste containers must be kept closed at all times, except when actively adding waste.[9] This minimizes the release of vapors and prevents spills.

Step 4: Accurate and Compliant Labeling

Labeling is a critical communication tool for anyone who may handle the waste.

  • Label Immediately : Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[9]

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-(2-Hydroxyphenyl)nicotinic acid." Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first waste was added).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations govern where and how long waste can be stored in a laboratory.[5]

  • Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[5]

  • Volume Limits : An SAA is limited to storing a maximum of 55 gallons of hazardous waste at any one time. For acutely toxic "P-listed" wastes, the limit is one quart.[5]

  • Secondary Containment : Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[9]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for ensuring the timely removal of waste.

  • Monitor Accumulation Dates : Under EPA's Subpart K regulations, specifically designed for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date.[10]

  • Request Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup before the time or volume limits are exceeded.

  • Final Disposition : The EHS department will transport the waste to a central accumulation facility before it is collected by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[11][12]

Decontamination and Spill Management

Proper disposal extends to materials contaminated with the chemical.

  • Empty Containers : An "empty" container that held 6-(2-Hydroxyphenyl)nicotinic acid can be disposed of as regular trash only after all contents have been removed, leaving as little residue as possible. All chemical labels must be defaced or removed.[9]

  • Contaminated Labware : Disposable labware (e.g., pipette tips, weigh boats) with gross contamination should be placed in the solid hazardous waste container.

  • Small Spills : For a small spill of solid material, dampen the material with a suitable solvent (like water or ethanol) to prevent dust generation, then carefully sweep or wipe it up.[13] Place the collected material and cleaning supplies into the solid hazardous waste container.

Summary of Key Disposal Parameters

ParameterSpecificationSource(s)
Hazard Classification Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant (STOT SE Category 3)[1],[2]
Regulatory Status EPA Hazardous Waste (as a pyridine derivative)[3],[4]
Disposal Method Collection for chemical incineration via a licensed waste vendor. Do Not dispose of down the drain or in regular trash.[5],[12]
Required PPE Nitrile gloves, safety goggles, lab coat.[2]
Waste Segregation Collect as "Non-halogenated Organic Waste."[8]
Incompatible Materials Strong oxidizing agents, strong bases, cyanides, azides.[8],[1]
Container Type Chemically compatible (e.g., HDPE, glass) with a secure, leak-proof cap.[7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[5],[9]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Initial Handling cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Disposal A Waste Generation (Solid or Solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Non-Halogenated Waste Container B->C Segregate waste D Ensure Container is Compatible, Securely Capped, and Labeled C->D E Add Waste to Container D->E F Store in Satellite Accumulation Area (with Secondary Containment) E->F Keep container closed G Monitor Accumulation Date & Volume F->G H Request Pickup from EHS G->H I Transport to Licensed Waste Disposal Facility H->I

Caption: Disposal workflow for 6-(2-Hydroxyphenyl)nicotinic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • NextSDS. 6-(2-Hydroxyphenyl)-nicotinic acid — Chemical Substance Information.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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Handling

Personal protective equipment for handling 6-(2-Hydroxyphenyl)nicotinic acid

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-all safety approach. However, handling complex functionalized heterocycles like 6-(2-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-all safety approach. However, handling complex functionalized heterocycles like 6-(2-Hydroxyphenyl)nicotinic acid requires a targeted, mechanistic strategy.

This compound merges a pyridinecarboxylic acid backbone with a phenolic moiety. This dual-functionality dictates not only its chemical reactivity but also its toxicological profile. Because specific toxicological data for this exact derivative is highly specialized, we must establish a self-validating safety protocol grounded in the well-documented hazards of its parent scaffolds: nicotinic acid and pyridinecarboxylic acid (1[1]).

Here is your comprehensive, step-by-step operational guide to safely handling, solubilizing, and disposing of 6-(2-Hydroxyphenyl)nicotinic acid.

Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), it is crucial to understand why we are protecting ourselves. Safety is a function of causality:

  • Ocular & Respiratory Irritation: As a crystalline powder, this compound poses a severe dust hazard. If aerosolized particles contact mucous membranes or ocular fluid, the carboxylic acid dissociates, causing localized pH drops and severe irritation (2[2]).

  • Enhanced Dermal Penetration: Unlike simple inorganic acids, the 2-hydroxyphenyl group increases the molecule's partition coefficient (LogP). This lipophilicity allows it to bypass the skin's aqueous barriers more efficiently than unsubstituted nicotinic acid, necessitating specialized barrier protection to prevent systemic absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, your PPE must meet rigorous quantitative standards.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategoryStandard / SpecificationQuantitative MetricMechanistic Rationale
Eye/Face EN 166 / ANSI Z87.1N/APrevents micro-dust from dissolving in ocular fluid, avoiding pH-driven irritation (1[1]).
Hand EN 374 Nitrile Gloves≥ 0.11 mm thicknessPhenolic moieties degrade latex; nitrile provides optimal chemical resistance against lipophilic organic acids (3[3]).
Respiratory NIOSH N95 / EN 149 FFP3≥ 99% filtrationMitigates inhalation of aerosolized crystalline dust, preventing respiratory tract irritation (2[2]).
Body Flame-resistant lab coatN/APrevents dust accumulation in skin folds or tight clothing, which exacerbates dermal irritation (3[3]).

Operational Workflow & Solubilization Protocol

To ensure a self-validating safety system, the handling of this compound must follow a strict, linear progression that prevents aerosolization before it occurs.

Workflow A 1. Fume Hood Setup (Face Velocity 80-100 fpm) B 2. Static Mitigation (Ionizing tools) A->B C 3. Powder Weighing (Enclosed Balance) B->C D 4. Solubilization (Add Polar Aprotic Solvent) C->D E 5. Decontamination (70% EtOH Wet Wipe) D->E

Workflow for safe handling and solubilization of 6-(2-Hydroxyphenyl)nicotinic acid.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
  • Fume Hood Setup: Ensure the fume hood face velocity is operating between 80-100 fpm. Line the working surface with a disposable, anti-static weighing mat.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on both the chemical container and the weighing boat. Causality: Fine organic powders hold static charges; neutralizing the environment prevents the powder from violently repelling and aerosolizing when the cap is opened.

  • Weighing: Using a grounded micro-spatula, carefully dispense the required mass into a pre-tared glass vial. Cap the primary chemical container immediately to minimize ambient moisture exposure.

  • Solubilization: Slowly add an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the vial. Causality: The compound's lipophilic phenolic ring and polar carboxylic acid make it poorly soluble in pure water but highly soluble in polar aprotic solvents.

  • Sealing & Decontamination: Seal the vial with a PTFE-lined cap. Wipe down the balance and fume hood surface with a damp 70% ethanol wipe to capture any residual micro-dust.

Accidental Release & Spill Management

In the event of a powder spill, standard sweeping will exacerbate the hazard by creating a massive dust cloud. Follow this targeted protocol:

  • Evacuation & Assessment: If a spill exceeds 50 grams outside a fume hood, evacuate the immediate area and allow suspended dust to settle for at least 15 minutes (2[2]).

  • PPE Verification: Ensure your N95/FFP3 respirator and double nitrile gloves are securely donned before approaching the spill (3[3]).

  • Dry Clean-Up (No Sweeping): NEVER use a broom. Use a HEPA-filtered vacuum dedicated to chemical spills to carefully remove the bulk solid. If a vacuum is unavailable, use a damp absorbent pad to gently lift the powder (3[3]).

  • Wet Decontamination: Lightly spray a disposable absorbent pad with 70% ethanol. Gently wipe the surface inward from the edges to the center to prevent spreading the contaminant (1[1]).

Waste Disposal Plan

Do not let this product enter drains. Discharge into the environment must be avoided at all costs.

Table 2: Waste Categorization and Disposal Metrics

Waste StreamStatePrimary HazardDisposal Method
Solid Waste Crystalline PowderRespiratory/Ocular IrritantCollect in sealed, labeled chemical bags; High-temperature incineration (1[1]).
Liquid Waste Dissolved in DMSOEnhanced Dermal PenetrationSegregate into non-halogenated organic waste carboys; Do NOT mix with aqueous drains (3[3]).
Contaminated PPE Solid (Gloves/Wipes)Trace Contact HazardDispose of in solid hazardous waste bins immediately after doffing (2[2]).

References

  • CDH Fine Chemical. "Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS." Available at: 1

  • Carl ROTH. "Safety Data Sheet: Nicotinic acid." Available at: 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Pyridinecarboxylic acid." Available at:2

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